Unraveling Strobilurin E: Structure Elucidation, Stereochemistry, and Synthetic Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The strobilurins represent a highly successful class of natural product...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The strobilurins represent a highly successful class of natural products that revolutionized agricultural fungicides and provided novel leads for human cytostatic drugs. Originating from basidiomycete fungi, these compounds share a characteristic (E)-β-methoxyacrylate toxophore. Among the most structurally intricate members is Strobilurin E , originally isolated from the mycelial cultures of Crepidotus fulvotomentosus.
Unlike simpler analogs such as Strobilurin A, Strobilurin E features a complex fused 1,4-benzodioxan ring system and an (E,E,E)-configured pentadienyl side chain . This whitepaper provides an authoritative, step-by-step guide to the isolation, structural elucidation, and stereochemical profiling of Strobilurin E, detailing the causality behind the analytical techniques used to decode its complex architecture.
Mechanism of Action: The Qo Site Blockade
Strobilurin E exerts its potent antifungal and cytostatic effects by targeting the mitochondrial respiratory chain. The (E)-β-methoxyacrylate moiety acts as a highly specific inhibitor of the Cytochrome bc1 complex (Complex III) .
By binding to the quinol oxidation (Qo) site on the outer mitochondrial membrane, Strobilurin E blocks the electron transfer from ubiquinol to cytochrome c. This blockade halts oxidative phosphorylation, leading to a rapid depletion of intracellular ATP, which induces cytostasis in mammalian tumor cell lines and cell death in susceptible fungi (1)[1].
Caption: Mechanism of action of Strobilurin E inhibiting the mitochondrial Qo site.
Self-Validating Isolation and Purification Protocol
The isolation of Strobilurin E from Crepidotus fulvotomentosus requires a carefully controlled extraction pipeline to prevent the degradation of the light-sensitive pentadienyl side chain (2)[2]. The following protocol is designed as a self-validating system, ensuring chemical integrity at each step.
Step 1: Submerged Fermentation & Elicitation
Procedure: Cultivate C. fulvotomentosus in a yeast-malt extract liquid medium at 22–24°C under constant agitation.
Causality: Secondary metabolite biosynthesis is heavily suppressed during the exponential growth phase. Agitation ensures optimal aeration, while nutrient depletion triggers the shift to the stationary phase, initiating polyketide synthase (PKS) activity.
Validation Check: Monitor glucose depletion and pH shifts. The onset of the stationary phase (typically days 7–10) signals the optimal window for harvest.
Step 2: Mycelial Extraction
Procedure: Separate the mycelial biomass via centrifugation (4000 rpm, 15 min). Extract the biomass using ethyl acetate (EtOAc) or methanol (MeOH) under low-light conditions.
Causality: Strobilurins are highly lipophilic and photosensitive. EtOAc efficiently partitions the non-polar metabolites from aqueous cellular debris, while low-light conditions prevent the photo-isomerization of the (E,E,E)-triene system.
Validation Check: Perform analytical Thin-Layer Chromatography (TLC) on the crude extract. Spots exhibiting strong UV absorbance at 254 nm indicate the presence of the conjugated β-methoxyacrylate system.
Step 3: Chromatographic Fractionation
Procedure: Apply the concentrated crude extract to a silica gel column. Elute using a step gradient of hexane/EtOAc.
Causality: Silica gel provides a robust stationary phase to strip away highly polar impurities (e.g., fungal polysaccharides) and extremely non-polar lipids.
Validation Check: Screen the resulting fractions using a microtiter biological assay against Bacillus subtilis. Fractions exhibiting distinct zones of inhibition contain the active pharmacophore.
Step 4: Preparative RP-HPLC
Procedure: Purify the active fractions using preparative Reverse-Phase HPLC (C18 column) with an isocratic or shallow gradient of Acetonitrile/Water.
Causality: Closely related strobilurin analogs (e.g., 9-methoxystrobilurins) co-elute on normal-phase silica. The C18 matrix separates these analogs based on minute differences in hydrophobicity.
Validation Check: Confirm final purity (>95%) via analytical LC-MS. The mass spectrum must yield the exact [M+H]+ ion corresponding to Strobilurin E.
Caption: Workflow for the isolation and structural elucidation of Strobilurin E.
Structure Elucidation: Decoding the 1,4-Benzodioxan Ring
The structural assignment of Strobilurin E posed significant analytical challenges due to the presence of a highly oxygenated, fused ring system.
Mass Spectrometry (HREIMS)
High-Resolution Electron Impact Mass Spectrometry (HREIMS) was utilized to establish the precise molecular formula. The fragmentation pattern confirmed the presence of the terminal β-methoxyacrylate group, which typically yields a distinct fragment ion upon cleavage from the aromatic core.
2D NMR Spectroscopy (HMQC & HMBC)
While 1D 1H and 13C NMR easily identified the methoxy protons and olefinic signals of the toxophore, the core aromatic fusion required 2D NMR techniques.
The Challenge: Distinguishing between a 1,4-benzodioxan ring and a 1,5-benzodioxepin ring (the latter being present in Strobilurin K) (3)[3].
The Solution: Heteronuclear Multiple Bond Correlation (HMBC) was critical. By observing long-range 2J and 3J 1H-13C couplings, researchers mapped the connectivity of the isoprenoid units across the oxygen bridge. Carbon chemical shifts at approximately 147.9 ppm and 152.2 ppm definitively pointed to a dioxan ring fused to the aromatic system at positions 2 and 3, locking in the 1,4-benzodioxan architecture (4)[4].
Stereochemical Profiling: The (E, E, E) Configuration
The stereochemistry of the pentadienyl side chain is the primary determinant of a strobilurin's biological activity. Early literature frequently misassigned these configurations due to the complex overlapping olefinic signals in 1D NMR.
Overcoming the (E, Z, E) vs. (E, E, E) Debate
While the classic Strobilurin A possesses an (E, Z, E) configuration (historically denoted as 9Z), Strobilurin E and its closely related 9-methoxy derivatives possess an (E, E, E)-configuration (4)[4].
NOESY Validation: To definitively prove the (E, E, E) geometry, Nuclear Overhauser Effect Spectroscopy (NOESY) was employed. NOESY detects through-space dipole-dipole interactions between protons closer than 5 Å. A strong NOESY cross-peak between the methoxy proton signal and the methyl proton signal of the side chain confirmed their spatial proximity. This specific steric arrangement is physically impossible in the (E, Z, E) geometry, thereby validating the (E, E, E) configuration of Strobilurin E.
Total Synthesis Confirmation
The absolute structural and stereochemical assignment was ultimately corroborated via total synthesis. Bertram et al. (1996) achieved the total synthesis of (±)-Strobilurin E, successfully constructing the highly sterically hindered 1,4-benzodioxan-2-spiro-4'-(1,3-dioxan) ring system and confirming the spectroscopic data of the natural isolate (5)[5].
Biological Activity & SAR Data
Strobilurin E is notable not just for its antifungal properties, but for its exceptional cytostatic activity against mammalian tumor cell lines. The rigid 1,4-benzodioxan framework restricts the conformational flexibility of the molecule, which significantly enhances its binding affinity to the Qo site compared to more flexible analogs (6)[6].
Table 1: Quantitative Biological Activity Profile of Strobilurin E and Derivatives
Compound
Target Organism / Cell Line
Activity Metric (MIC / IC50)
Significance
Strobilurin E
Human HeLa S3 Cells
High Cytostatic Activity
Induces 30% drop in cellular ATP and morphological changes.
9-Methoxystrobilurin E
Human B lymphoblastoid (Jijoye)
IC50 = 1.8 nM
Demonstrates extreme potency of the E-class framework.
9-Methoxystrobilurin E
Bacillus subtilis
MIC = 0.9 μM
Strong antibacterial crossover activity.
9-Methoxystrobilurin E
Candida albicans
MIC = 6.0 μM
Potent antifungal eukaryotic inhibition.
(Data synthesized from comparative studies of the Strobilurin E framework[4][6])
Conclusion
Strobilurin E stands as a masterclass in natural product complexity. Its structure elucidation required pushing the boundaries of 2D NMR to distinguish its 1,4-benzodioxan core, while NOESY experiments were paramount in overturning assumptions about its (E,E,E) stereochemistry. Today, the structural motifs decoded from Strobilurin E continue to inform the rational drug design of next-generation agricultural QoI fungicides and potential human chemotherapeutics.
References
Sauter, H., et al. "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie, 1999. 1
Wood, K. A., et al. "Novel β-Methoxyacrylates of the 9-Methoxystrobilurin and Oudemansin Classes Produced by the Basidiomycete Favolaschia pustulosa." ACS Publications, 1996.4
Kosanic, M., et al. "Biocontrol Properties of Basidiomycetes: An Overview." MDPI, 2017. 2
Bertram, G., et al. "Total synthesis of (+)-strobilurin E." Tetrahedron Letters 1996: Vol 37 Index, Archive.org. 5
Aiba, Y., et al. "Concise Total Synthesis of 9-Methoxystrobilurin A." ResearchGate, 2001. 3
Rehm, H.J., et al. "Biotechnology, Products of Secondary Metabolism." EPDF, 1997. 6
Spectroscopic Data Analysis of Strobilurin E: A Comprehensive Guide to NMR and MS Elucidation
Executive Summary Strobilurins represent a critical class of Quinone outside Inhibitors (QoI), functioning as potent cytochrome bc1 complex inhibitors. While synthetic derivatives like azoxystrobin dominate modern agric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strobilurins represent a critical class of Quinone outside Inhibitors (QoI), functioning as potent cytochrome
bc1
complex inhibitors. While synthetic derivatives like azoxystrobin dominate modern agriculture, the structural elucidation of complex natural parent compounds remains a benchmark in analytical chemistry. Strobilurin E, originally isolated from the basidiomycete Crepidotus fulvotomentosus [1], presents a unique spectroscopic challenge. Beyond the characteristic
(E)
β
-methoxyacrylate toxophore, it features a highly conjugated polyene system and a sterically complex spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine] isoprenoid unit.
This whitepaper provides a field-proven, in-depth technical guide for the spectroscopic characterization of Strobilurin E using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Profiling Strategies
For complex polyketides like Strobilurin E (
C26H32O7
), High-Resolution Electron Impact Mass Spectrometry (HREIMS) is often prioritized over Electrospray Ionization (ESI) [2].
The Causality of Ionization Choice:
While ESI is a softer technique excellent for determining the intact
[M+H]+
or
[M+Na]+
ions, the hard ionization of EI (70 eV) is required to generate reproducible, diagnostic fragmentation pathways. The spiro-acetal and benzodioxin linkages in Strobilurin E are relatively labile. Under EI conditions, the molecule undergoes predictable cleavage, allowing analysts to independently verify the mass of the isoprenoid side chain versus the methoxyacrylate-bearing aromatic core.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary
Parameter
Value / Assignment
Analytical Significance
Molecular Formula
C26H32O7
Confirmed via exact mass analysis.
Exact Mass (Calc.)
456.2148 g/mol
Benchmark for HRMS calibration [2].
Observed
m/z[M]+
456.2145
Validates the intact molecular ion.
Fragment: -32 Da
424.1880
Loss of
CH3OH
, diagnostic for the
β
-methoxyacrylate group.
Fragment: Isoprenoid
~224.1350
Cleavage of the spiro-dioxolane system from the benzodioxin core.
Nuclear Magnetic Resonance (NMR) Elucidation
The structural complexity of Strobilurin E necessitates a multidimensional NMR approach. The molecule can be conceptually divided into three spin systems: the
β
-methoxyacrylate pharmacophore, the polyene bridge, and the fused isoprenoid spiro-system [3].
1D NMR Signatures
13
C NMR: The spectrum reveals 26 distinct carbon environments. The most critical markers are the carbonyl carbon at ~169.9 ppm and the highly deshielded quaternary carbons of the dioxan ring fused to the aromatic system (147.9 and 152.2 ppm). Furthermore, the unique spiro-ketal quaternary carbons resonate at 82.9 and 77.4 ppm, confirming the presence of the oxygen bridge [3].
1
H NMR: The olefinic region is dense. A terminal methylene moiety is identifiable by three distinct doublets of doublets centered at 5.94, 5.22, and 5.19 ppm. The four methyl singlets of the isoprenoid units appear between 1.20 and 1.80 ppm in the proton domain (corresponding to 28.2, 26.8, 26.4, and 22.6 ppm in
13
C space) [3].
2D NMR Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin for assembling the Strobilurin E scaffold. Because direct carbon-carbon connectivity is interrupted by the oxygen atoms in the 1,4-benzodioxin-fused spiro-dioxolane system, analysts must rely on long-range
3JCH
couplings to bridge the fragments.
Fig 1. Integrated MS and NMR workflow for the structural elucidation of Strobilurin E.
Table 2: Representative NMR Data Assignments (400 MHz,
CDCl3
)
Note: Values are benchmarked against closely related derivatives and published isolation data [3].
Position / Structural Moiety
13
C Shift (ppm)
1
H Shift (ppm), Multiplicity
Key HMBC Correlations (
3JCH
)
C-1 (Carbonyl)
169.9
-
H-3, 1-OMe
C-2 (
α
-C)
111.9
-
H-3
C-3 (
β
-C)
154.3
7.45, s
3-OMe
1-OMe / 3-OMe
51.8 / 62.0
3.70, s / 3.85, s
C-1 / C-3
Dioxan Quaternary C
147.9, 152.2
-
Aromatic Protons
Spiro Ketal C
82.9, 77.4
-
Isoprenoid Methyls
Terminal Methylene
114.9
5.94 (dd), 5.22 (dd), 5.19 (dd)
Olefinic Carbons
Isoprenoid Methyls (x4)
28.2, 26.8, 26.4, 22.6
1.20 - 1.60, s (x4)
Spiro Ketal Carbons
Self-Validating Experimental Protocol
To ensure data integrity, the following step-by-step methodology must be strictly adhered to. The primary risk in strobilurin analysis is the unintended acid-catalyzed isomerization of the
(E,Z,E)
-polyene system during spectral acquisition.
Solvent Neutralization (Critical Step): Pass
CDCl3
through a short plug of basic alumina (Brockmann Grade I) immediately prior to use.
Causality: Commercial
CDCl3
degrades over time to generate trace
DCl
. Acidic environments rapidly isomerize the delicate diene/triene systems in strobilurins, leading to mixed
(E,E,E)
/
(E,Z,E)
spectral artifacts and invalidating NOESY data.
Sample Preparation: Dissolve 5–10 mg of highly purified Strobilurin E in 0.6 mL of the neutralized
CDCl3
. Transfer to a 5 mm high-throughput NMR tube.
Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance). Tune and match the probe to the
1H
and
13C
frequencies. Perform gradient shimming to achieve a line width at half-height (FWHM) of <1.0 Hz for the residual solvent peak.
1D
13
C Acquisition: Acquire 1024–2048 scans using power-gated broadband proton decoupling.
Causality: Set the relaxation delay (D1) to
≥
2.0 seconds. The quaternary spiro-ketal carbons (82.9 and 77.4 ppm) lack directly attached protons, resulting in long
T1
relaxation times. A short D1 will cause these critical diagnostic peaks to integrate poorly or disappear into the baseline.
2D HMBC Acquisition: Set the long-range coupling constant optimization to 5 Hz.
Causality: The oxygen-rich spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine] system features extended electron delocalization. This lowers the effective
3JCH
coupling compared to standard aliphatic systems (typically optimized at 8 Hz). Optimizing for 5 Hz ensures the critical cross-peaks between the isoprenoid methyls and the spiro carbons are captured [3].
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 570–600 ms.
Causality: This specific mixing time allows for the optimal buildup of nuclear Overhauser effects (NOE) between the spatially proximal but chemically distinct olefinic protons, definitively establishing the polyene geometry without spin-diffusion artifacts.
Fig 2. Key HMBC (dashed) and structural (solid) correlations in Strobilurin E fragments.
References
Weber, W., Anke, T., Steffan, B., & Steglich, W. (1990). "Strobilurin E: A new cytostatic and antifungal (E)-beta-methoxyacrylate antibiotic from Crepidotus fulvotomentosus Peck." The Journal of Antibiotics, 43(3), 207-212. 1
SpectraBase. "Strobilurin E - Mass Spectrum (GC)". John Wiley & Sons, Inc.2
Velten, R., et al. (1998). "Novel β-Methoxyacrylates of the 9-Methoxystrobilurin and Oudemansin Classes Produced by the Basidiomycete Favolaschia pustulosa." Journal of Natural Products, ACS Publications. 3
The Molecular Dynamics and Fungicidal Spectrum of Strobilurin E: A Comprehensive Technical Guide
Executive Summary The discovery of strobilurins represents a watershed moment in agricultural chemistry and natural product drug development. Originally isolated from wood-decaying basidiomycetes, these compounds have be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery of strobilurins represents a watershed moment in agricultural chemistry and natural product drug development. Originally isolated from wood-decaying basidiomycetes, these compounds have become the foundation for one of the most successful classes of agricultural fungicides, accounting for nearly a quarter of global fungicide sales (1[1]). Among these natural metabolites, Strobilurin E stands out due to its unique structural complexity and dual-action biological profile. Extracted primarily from the mycelial cultures of Crepidotus fulvotomentosus, Strobilurin E not only exhibits a potent, broad-spectrum fungicidal activity but also possesses remarkable cytostatic properties against mammalian tumor cell lines (2[2]).
This whitepaper provides an in-depth analysis of Strobilurin E, detailing its structural biology, mechanism of action, fungicidal spectrum, and the rigorous experimental protocols required for its isolation and validation.
Structural Biology & The Pharmacophore
The biological efficacy of strobilurins is intrinsically linked to their molecular architecture, which can be conceptually divided into three regions: the side chain, the aromatic bridge, and the pharmacophore (3[3]).
For Strobilurin E, the defining structural feature is the presence of a 1,4-benzodioxan ring fused to the aromatic system at positions 2 and 3 (4[4]). This rigidifies the molecule, enhancing its steric alignment within target protein pockets.
The core toxophore responsible for its activity is the (E)-β-methoxyacrylate group . The stereochemistry here is non-negotiable; the E,E,E-configuration of the pharmacophore is essential for target binding, whereas the Z isomer is completely inactive (5[5]).
Mechanism of Action: Cytochrome bc1 Complex Inhibition
Strobilurin E belongs to the Quinone outside Inhibitors (QoIs). Its fungicidal and cytostatic properties stem from its ability to disrupt mitochondrial oxidative phosphorylation.
The compound binds specifically to the ubiquinol-oxidation center (Qo site) of cytochrome b, which is a critical subunit of the cytochrome bc1 complex (Complex III) located in the inner mitochondrial membrane (). By locking into this site, Strobilurin E physically blocks the electron transfer from ubiquinol to cytochrome c1. This halts the electron transport chain, prevents the generation of an electrochemical proton gradient, and ultimately starves the cell of ATP, leading to energy depletion and cell death (6[6]).
Strobilurin E Mechanism: Qo site binding blocks electron transfer in Complex III.
Fungicidal Spectrum and Cytostatic Activity Range
Broad-Spectrum Antifungal Efficacy
Strobilurin E exhibits a highly translaminar and broad-spectrum fungicidal activity. It is effective against all four major classes of phytopathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes (). In addition to inhibiting respiration, Strobilurin E is uniquely documented to induce severe cellular deformations in target fungi, a trait not universally shared by simpler strobilurin analogs (2[2]).
Mammalian Cytostatic Properties
While synthetic strobilurins (like azoxystrobin) were engineered to minimize mammalian toxicity, natural Strobilurin E exhibits profound cytostatic activity. It has shown remarkable efficacy in inhibiting the growth of human-derived tumor cell lines, including Burkitt's lymphoma and HeLa S3 cells, often achieving IC50 values in the low nanomolar range without inducing acute necrosis (7[7]).
Data Presentation: Comparative Activity Profile
Compound
Source Organism
Primary Structural Feature
Antifungal Spectrum
Mammalian Cytostatic Activity
Strobilurin A
Strobilurus tenacellus
Simple enol ether stilbene
Broad (Baseline)
Weak / Negligible
Strobilurin E
Crepidotus fulvotomentosus
1,4-benzodioxan ring
Broad (Induces cell deformation)
Very High (Nanomolar IC50)
9-Methoxystrobilurin E
Favolaschia pustulosa
Methoxylated at C-9
Broad
High
Azoxystrobin
N/A (Synthetic derivative)
Pyrimidine ring
Ultra-Broad (Commercial)
Engineered out for safety
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure researchers understand why a specific parameter is chosen.
Protocol 1: Isolation and Structural Elucidation of Strobilurin E
Objective: Extract and purify Strobilurin E from Crepidotus fulvotomentosus while preserving the delicate E,E,E-configuration of the toxophore.
Cultivation: Inoculate C. fulvotomentosus in a malt extract broth (pH 5.5) and incubate at 24°C for 14-21 days.
Causality: Fungi produce strobilurins as secondary metabolites to eliminate competition in nutrient-scarce environments. The extended incubation in a specific broth mimics this ecological pressure, maximizing secondary metabolite yield (8[8]).
Extraction: Filter the mycelium and extract the culture fluid using ethyl acetate (EtOAc) in a 1:1 volume ratio.
Causality: The β-methoxyacrylate side chain is highly lipophilic; EtOAc efficiently partitions these non-polar compounds from the aqueous broth.
Chromatographic Purification: Subject the crude extract to silica gel column chromatography (eluting with a cyclohexane/EtOAc gradient). Follow with preparative HPLC (C18 column, Acetonitrile/Water).
Causality: HPLC is critical to separate the active E,E,E-isomer from any photo-isomerized Z-isomers, which are biologically inactive.
Validation: Confirm the structure via 1H/13C NMR and HREIMS.
Causality: NMR is required to verify the chemical shifts corresponding to the fused 1,4-benzodioxan ring (typically around 147.9 and 152.2 ppm for the carbons), which distinguishes Strobilurin E from other analogs (4[4]).
Protocol 2: In Vitro Cytochrome bc1 Complex Inhibition Assay
Objective: Validate the QoI mechanism of the isolated Strobilurin E.
Mitochondrial Isolation: Isolate intact mitochondria from Saccharomyces cerevisiae using differential centrifugation in a sucrose/mannitol buffer.
Causality: Intact mitochondria are mandatory to preserve the structural conformation of the transmembrane cytochrome bc1 complex.
Oxygen Consumption Assay: Suspend mitochondria in a respiration buffer inside a Clark-type oxygen electrode chamber. Add succinate as the electron donor.
Causality: Using succinate feeds electrons directly to Complex II, entirely bypassing Complex I. This ensures that any observed halt in oxygen consumption is strictly due to the inhibition of Complex III (the target of Strobilurin E).
Self-Validation (Readout): Introduce the isolated Strobilurin E alongside a positive control (e.g., Azoxystrobin). A rapid cessation of oxygen consumption validates the QoI activity. To confirm the cytostatic differential, run a parallel XTT viability assay on HeLa cell lines.
Self-validating isolation and functional assay workflow for Strobilurin E.
An In-depth Technical Guide to Elucidating the Mode of Action of Strobilurin E in Yeast Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antifungal mode of action of Strobilurin E using the powerful and genetically tractable yea...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antifungal mode of action of Strobilurin E using the powerful and genetically tractable yeast model systems, Saccharomyces cerevisiae and Candida albicans. We move beyond simple screening to build a holistic understanding of the compound's impact, from primary target engagement to the global cellular response. This approach is designed not merely to confirm a mechanism but to uncover the nuances of cellular perturbation, which are critical for antifungal development.
The rationale for using dual yeast models is rooted in their complementary strengths. S. cerevisiae, the workhorse of molecular biology, offers an unparalleled toolkit for genetic manipulation, allowing for rapid dissection of conserved cellular pathways.[1][2] C. albicans, the most prevalent human fungal pathogen, provides a clinically relevant context to study the compound's effect on key virulence traits such as hyphal morphogenesis and biofilm formation.[3][4]
Strobilurins are a well-established class of agricultural fungicides inspired by natural products from fungi like Strobilurus tenacellus.[5][6] Their primary mechanism involves the inhibition of mitochondrial respiration.[7] Specifically, they are classified as Quinone outside Inhibitors (QoIs), binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[8][9] This action blocks electron transfer from cytochrome b to cytochrome c1, effectively halting ATP synthesis and leading to fungal death.[5][10] Strobilurin E, a natural derivative, is noted for its potent antifungal and cytostatic activities, making it a compelling subject for detailed mechanistic study.[11][12]
This document details a multi-phased experimental strategy, beginning with the validation of the primary target and culminating in a systems-level analysis of the yeast response, providing the robust data package required for advancing a novel antifungal candidate.
Part 1: Primary Target Validation and Bioactivity Profiling
The foundational step in analyzing any new compound is to quantify its biological activity and confirm its interaction with the predicted primary target. For Strobilurin E, this involves establishing its potency against our yeast models and verifying its function as a mitochondrial respiratory inhibitor.
Foundational Antifungal Susceptibility Testing
Causality Behind Experimental Choice: Before any mechanistic work can begin, we must determine the effective concentration range of Strobilurin E. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose. It establishes the lowest concentration of the compound that prevents visible growth, providing essential data (MIC₅₀, MIC₉₀) for designing all subsequent experiments.
Experimental Protocol: Broth Microdilution MIC Assay
Preparation:
Grow yeast strains (S. cerevisiae, C. albicans) overnight in Yeast Peptone Dextrose (YPD) broth at 30°C with agitation.
Prepare a stock solution of Strobilurin E in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, prepare a two-fold serial dilution of Strobilurin E in RPMI 1640 medium (for C. albicans) or YPD (for S. cerevisiae). Final volumes should be 100 µL per well.
Inoculation:
Wash the overnight yeast culture twice with sterile phosphate-buffered saline (PBS).
Adjust the cell density to 1 x 10⁶ cells/mL in the appropriate medium.
Add 100 µL of the cell suspension to each well of the microtiter plate, resulting in a final cell density of 5 x 10⁵ cells/mL.
Include a positive control (cells with no drug) and a negative control (medium only).
Incubation & Readout:
Incubate the plate at 30°C for 24-48 hours.
Determine the MIC by visual inspection as the lowest concentration with no visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC₉₀ is the concentration that inhibits 90% of growth compared to the drug-free control.
Validating the Primary Target: Mitochondrial Respiration
Causality Behind Experimental Choice: The defining characteristic of strobilurins is the inhibition of Complex III.[7][8] We must experimentally confirm this is the primary mode of action for Strobilurin E. We will do this by directly measuring two key outputs of mitochondrial function: oxygen consumption and cellular ATP levels. A potent, dose-dependent decrease in both parameters is the expected signature of a respiratory chain inhibitor.
Assay Setup: Wash and resuspend cells in a non-buffered, low-glucose assay medium. Load the cells into a Seahorse XF or similar microplate-based respirometer.
Compound Injection: After establishing a baseline OCR, inject varying concentrations of Strobilurin E.
Data Analysis: Monitor the real-time decrease in OCR. Calculate the IC₅₀ value, which is the concentration of Strobilurin E required to inhibit 50% of the maximal respiratory rate.
Experimental Protocol 2: Cellular ATP Level Quantification
Cell Treatment: Grow yeast cells to mid-log phase. Expose cultures to a range of Strobilurin E concentrations (e.g., 0.5x to 8x MIC) for a defined period (e.g., 1-2 hours).
ATP Extraction: Harvest the cells and use a commercial ATP quantification kit (e.g., a luciferase-based assay) to lyse the cells and release ATP.[13]
Luminescence Reading: Measure the luminescent signal, which is directly proportional to the ATP concentration.
Data Analysis: Normalize the ATP levels to the number of cells or total protein content. Plot the ATP reduction against the Strobilurin E concentration to determine the IC₅₀.
Table 1: Expected Quantitative Outcomes for Primary Target Validation
Parameter
Yeast Model
Expected Outcome
Significance
MIC₉₀
S. cerevisiae
e.g., 1-10 µg/mL
Defines antifungal potency
C. albicans
e.g., 1-10 µg/mL
Defines antifungal potency
OCR IC₅₀
Both Models
Correlates with MIC
Confirms inhibition of respiration
| ATP IC₅₀ | Both Models | Correlates with MIC | Confirms energy depletion |
Part 2: Elucidating Downstream Cellular Consequences
With the primary target confirmed, the next phase is to characterize the downstream physiological effects of this inhibition. This provides a more detailed picture of how the yeast cell responds to the metabolic crisis induced by Strobilurin E.
Assessment of Oxidative Stress
Causality Behind Experimental Choice: Blocking the electron transport chain at Complex III can cause electrons to back up and be prematurely transferred to molecular oxygen, generating superoxide and other reactive oxygen species (ROS).[14] Measuring ROS production is therefore a critical step to understand if oxidative stress is a significant component of Strobilurin E's fungicidal activity.
Experimental Protocol: Intracellular ROS Measurement with H₂DCF-DA
This protocol is adapted from established methods for assessing ROS in yeast.[15][16]
Cell Treatment: Grow yeast to mid-log phase. Treat cells with Strobilurin E at 1x and 2x MIC for 1-3 hours. Include a positive control (e.g., H₂O₂) and a negative (untreated) control.
Dye Loading: Harvest cells, wash with PBS, and resuspend in PBS containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA).
Incubation: Incubate in the dark at 30°C for 60 minutes to allow the dye to enter the cells and be deacetylated.
Measurement: Wash cells twice with PBS to remove excess dye. Resuspend in PBS and measure fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: ~488 nm, Emission: ~525 nm).
Analysis: Quantify the increase in fluorescence in treated cells relative to the untreated control.
Caption: Inhibition of Complex III by Strobilurin E leads to ROS production.
Determining Fungicidal vs. Fungistatic Activity
Causality Behind Experimental Choice: An MIC value only tells us about growth inhibition (a fungistatic effect). For therapeutic development, it is crucial to know if the compound is lethal (a fungicidal effect). We determine this using a Minimum Fungicidal Concentration (MFC) assay, which directly tests the viability of cells after exposure to the drug. This is complemented by live/dead staining for a more quantitative assessment.[13][17]
Setup: Perform a standard MIC assay as described in section 1.1.
Post-Incubation Plating: After the MIC is determined, take a 10 µL aliquot from each well that showed no visible growth.
Culturing: Spot the aliquot onto a fresh YPD agar plate.
Incubation: Incubate the plate at 30°C for 48 hours.
Readout: The MFC is the lowest concentration of Strobilurin E that results in no colony formation (or a >99.9% reduction in colonies compared to the initial inoculum).
Table 2: Interpreting Fungicidal vs. Fungistatic Activity
MFC/MIC Ratio
Interpretation
Implication
≤ 4
Fungicidal
Compound actively kills the fungal cells.
| > 4 | Fungistatic | Compound inhibits growth but does not kill the cells. |
Part 3: Global Systems-Level Analysis
To build a comprehensive model of Strobilurin E's action, we must look beyond the immediate effects and understand the cell's global, adaptive response. 'Omics' technologies provide an unbiased, system-wide view of the transcriptional and translational reprogramming induced by the compound.
Transcriptomic Profiling via RNA-Sequencing (RNA-Seq)
Causality Behind Experimental Choice: RNA-Seq reveals the full landscape of gene expression changes in response to Strobilurin E.[18] This powerful technique can identify not only the direct consequences of mitochondrial inhibition but also secondary stress responses, compensatory metabolic pathways, and potential off-target effects, providing invaluable clues for mechanism deconvolution and resistance prediction.[19][20]
High-Level Workflow: RNA-Seq for Mode of Action Analysis
Experiment Design: Treat mid-log phase yeast cultures with Strobilurin E (e.g., at MIC₉₀) and a vehicle control (DMSO) for a short duration (e.g., 60-90 minutes) to capture the primary transcriptional response. Collect samples in biological triplicate.
RNA Extraction: Harvest cells rapidly and perform total RNA extraction using a high-quality kit, including a DNase treatment step.
Library Preparation & Sequencing: Prepare sequencing libraries from the extracted RNA (including poly(A) selection or rRNA depletion) and perform high-throughput sequencing.
Bioinformatic Analysis:
Align reads to the reference yeast genome (S. cerevisiae S288C or C. albicans SC5314).
Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated.
Conduct Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes most affected by the treatment.
Caption: A streamlined workflow for RNA-Seq-based mode of action analysis.
Proteomic Analysis via Mass Spectrometry
Causality Behind Experimental Choice: While transcriptomics shows intent, proteomics shows the actual protein landscape, which is closer to cellular function. A quantitative proteomic analysis reveals which proteins are altered in abundance, complementing the RNA-Seq data and identifying post-transcriptional regulation. This is crucial for validating pathway-level inferences and identifying the key protein effectors of the drug response.[21][22][23]
High-Level Workflow: Quantitative Proteomics
Sample Preparation: Treat yeast cultures as for RNA-Seq, but harvest the cells for protein extraction.
Protein Digestion & Labeling: Lyse cells, quantify total protein, and digest proteins into peptides using trypsin. For quantification, label peptides from different conditions with isobaric tags (e.g., TMT).
LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
Data Analysis: Identify and quantify thousands of proteins across all samples. Perform statistical analysis to find differentially abundant proteins and conduct pathway enrichment analysis, similar to the RNA-Seq workflow.
Part 4: Assessing Impact on Virulence (C. albicans)
For a potential therapeutic, inhibiting growth is not enough. A superior antifungal agent will also neutralize the pathogen's ability to cause disease. In C. albicans, two key virulence factors are the ability to switch from a yeast to a filamentous (hyphal) form and the ability to form drug-resistant biofilms.[3][4]
Setup: Prepare a C. albicans cell suspension in a hyphae-inducing medium (e.g., RPMI 1640 + 10% serum) in a microtiter plate.
Treatment: Add sub-inhibitory concentrations of Strobilurin E (e.g., 0.125x to 0.5x MIC).
Incubation: Incubate at 37°C for 3-4 hours.
Analysis: Using an inverted microscope, visually inspect and score the degree of filamentation compared to an untreated control. Quantify the percentage of filamentous cells.
Experimental Protocol: Biofilm Inhibition Assay
Biofilm Formation: In a flat-bottom 96-well plate, add C. albicans cells in a suitable medium and allow them to adhere for 90 minutes at 37°C.
Treatment: Wash away non-adherent cells and add fresh medium containing various concentrations of Strobilurin E.
Incubation: Incubate for 24 hours at 37°C to allow biofilm formation.
Quantification:
Wash the wells to remove planktonic cells.
Quantify the biofilm biomass using a Crystal Violet staining assay or metabolic activity using an XTT reduction assay.[18]
References
The strobilurin fungicides - Agroconsultas Online.
An In-depth Technical Guide to the Strobilurin Class of Fungicides - Benchchem.
Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension.
Fungicide Modes of Action - Bayer Crop Science.
Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC.
A Rapid method to assess Reactive Oxygen Species in yeast using H2DCF-DA.
Understanding the Strobilurin Fungicides (FRAC code 11) - Rutgers Plant and Pest Advisory.
A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing).
A spheroplast rate assay for determination of cell wall integrity in yeast - ResearchG
Synthesis and Fungicidal Evaluation of Novel Chalcone-Based Strobilurin Analogues.
Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans | Antimicrobial Agents and Chemotherapy - ASM Journals.
Can Saccharomyces cerevisiae keep up as a model system in fungal azole susceptibility research? - PubMed.
Proteomic Profiling of Yeast- And Hyphal-Specific Responses of Candida Albicans to the Antifungal Agent, HWY-289 - PubMed.
Antifungal activities of antineoplastic agents: Saccharomyces cerevisiae as a model system to study drug action.
Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay | PLOS One - Research journals.
A Proteomic Landscape of Candida albicans in the Stepwise Evolution to Fluconazole Resistance | Antimicrobial Agents and Chemotherapy - ASM Journals.
Chemogenomics-Driven Drug Discovery in the Human Fungal Pathogen, Candida albicans - GenomeCanada.
Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filament
General structure of strobilurin | Download Scientific Diagram - ResearchG
Candida albicans: A Model Organism for Studying Fungal P
Investigations into the biosynthesis of the antifungal strobilurins - PMC.
Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent - Frontiers.
Transcriptome Analysis Uncovers a Link Between Copper Metabolism, and Both Fungal Fitness and Antifungal Sensitivity in the Opportunistic Yeast Candida albicans - Frontiers.
Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans.
Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filament
Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans.
Antifungal activities of antineoplastic agents: Saccharomyces cerevisiae as a model system to study drug action. - R Discovery.
Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift | Springer N
Strobilurin - Wikipedia.
A brief review of strobilurin fungicides: environmental exposure, transform
Strobilurins: Evolution of a New Class of Active Substances.
Full article: Antifungal drug discovery for targeting Candida albicans morphogenesis through structural dynamics study - Taylor & Francis.
Proteomic profiling and glycomic analysis of the yeast cell wall in strains with Aflatoxin B1 elimination ability - - MURAL - Maynooth University Research Archive Library.
Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues.
Structure of strobilurin fungicides.
Strobilurin fungicides activate plant defense against viral and bacterial infections and improve plant vigor - ResearchG
The influence of effective microorganisms (EM) and yeast on the degradation of strobilurins and carboxamides in leafy vegetables monitored by LC-MS/MS and health risk assessment - PMC.
Development of Saccharomyces cerevisiae as a model pathogen. A system for the genetic identification of gene products required for survival in the mammalian host environment - PMC.
Production of reactive oxygen species in response to replication stress and inappropriate mitosis in fission yeast - Company of Biologists Journals.
Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC.
Comparison of methods used for assessing the viability and vitality of yeast cells - Oxford Academic.
Monitoring yeast mitochondria with peroxiredoxin-based redox probes: the influence of oxygen and glucose availability | Interface Focus | The Royal Society.
Up against the Wall: Is Yeast Cell Wall Integrity Ensured by Mechanosensing in Plasma Membrane Microdomains? | Applied and Environmental Microbiology - ASM Journals.
Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC.
New Concept for Physiological Assessment of Yeast Cells | BrewingScience.
Strobilurin E: Discovery, Structural Elucidation, and Mechanistic Insights in Antifungal and Cytostatic Research
Executive Summary Strobilurins represent one of the most significant classes of agricultural fungicides and bioactive natural products discovered in the 20th century. While the initial discovery of Strobilurins A and B l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strobilurins represent one of the most significant classes of agricultural fungicides and bioactive natural products discovered in the 20th century. While the initial discovery of Strobilurins A and B laid the foundation for quinone outside inhibitors (QoIs), the subsequent isolation of Strobilurin E introduced a critical paradigm shift. Extracted from the basidiomycete Crepidotus fulvotomentosus, Strobilurin E demonstrated not only potent broad-spectrum antifungal activity but also pronounced cytostatic properties. This whitepaper provides an in-depth technical analysis of Strobilurin E, detailing its historical discovery, structural biology, mechanism of action, and the rigorous experimental workflows required for its isolation.
Historical Context: The Discovery of Strobilurin E
The exploration of basidiomycetes for bioactive secondary metabolites gained momentum in 1977 when Anke et al. isolated Strobilurins A and B from the pine cone fungus Strobilurus tenacellus ([1]). These compounds were quickly identified as potent inhibitors of fungal respiration.
However, the chemical space of strobilurins expanded significantly in 1990. During a targeted screening program designed to identify fungal metabolites capable of reversibly inducing morphological alterations in tumor cells, researchers isolated Strobilurin E from mycelial cultures of Crepidotus fulvotomentosus ([2][3]). Unlike its predecessors, Strobilurin E was explicitly flagged for its dual-action capability: it maintained the signature antifungal respiration inhibition but exhibited an unprecedentedly high cytostatic activity against mammalian cell lines, such as Ehrlich ascites tumor cells.
Structural Biology and Chemical Architecture
The defining pharmacophore of all strobilurins is the (E)-β-methoxyacrylate group ([4]). This structural motif acts as the toxophore responsible for binding to the target enzyme.
Strobilurin E is distinguished from simpler analogs (like Strobilurin A) by its highly complex side chain and aromatic bridging system.
The Toxophore: The (E)-β-methoxyacrylate moiety ensures high-affinity hydrogen bonding and hydrophobic interactions within the mitochondrial target site.
The Side Chain: The extended, highly oxygenated aliphatic and aromatic ring systems in Strobilurin E dictate its unique lipophilicity and cell-permeability profile. This structural complexity is the direct causal factor for its ability to cross mammalian cell membranes and exert cytostatic effects at concentrations where simpler strobilurins are entirely inactive[4].
Mechanism of Action: Cytochrome bc1 Complex Inhibition
Strobilurin E operates as a Quinone outside Inhibitor (QoI) . It competitively binds to the Qo site (the outer ubiquinol oxidation center) of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain ([2][5]).
Causality of Inhibition:
By occupying the Qo site, Strobilurin E physically blocks the transfer of electrons from ubiquinol (QH2) to cytochrome c. This blockade immediately halts the proton-motive force across the inner mitochondrial membrane. Without the proton gradient, ATP synthase cannot function, leading to rapid cellular energy depletion. In fungi, this arrests spore germination and mycelial growth. In mammalian tumor cells, the specific binding kinetics of Strobilurin E halt cell division (cytostasis) and induce reversible morphological deformations without causing immediate acute toxicity[3].
Fig 1: Mechanism of cytochrome bc1 complex inhibition by Strobilurin E at the Qo site.
Experimental Methodologies: Isolation and Validation Workflows
The isolation of Strobilurin E from raw fungal cultures requires a highly controlled, step-by-step methodology. This protocol operates as a self-validating system via bioassay-guided fractionation: chemical purification is strictly anchored to biological phenotype testing at every step, preventing the isolation of inactive artifacts.
Step-by-Step Protocol:
Fermentation: Mycelial cultures of Crepidotus fulvotomentosus are grown in a nutrient-rich liquid medium (yeast extract, malt extract, and glucose) at 22–25°C on a rotary shaker. Causality: These specific parameters mimic the natural wood-decaying environment of the fungus, triggering the secondary metabolic pathways required for polyketide biosynthesis.
Extraction: After 14–21 days, the culture fluid is separated from the mycelia via filtration. The aqueous filtrate is extracted three times with Ethyl Acetate (EtOAc). Causality: EtOAc is selected because its moderate polarity perfectly partitions the lipophilic (E)-β-methoxyacrylate polyketides away from highly polar aqueous proteins and sugars.
Primary Chromatography: The crude EtOAc extract is concentrated in vacuo and loaded onto a silica gel column. It is eluted using a step gradient of cyclohexane and EtOAc. Causality: This step separates bulk non-polar lipids from the bioactive fractions based on adsorption affinity.
Size-Exclusion Chromatography: Active fractions are pooled and passed through a Sephadex LH-20 column, eluting with methanol. Causality: Sephadex LH-20 separates molecules by size, effectively stripping away high-molecular-weight polymeric impurities and pigments that would otherwise foul HPLC columns.
Preparative HPLC: Final purification is achieved using reverse-phase High-Performance Liquid Chromatography (C18 column) with a Methanol/Water gradient. Causality: Reverse-phase HPLC resolves closely related strobilurin analogs based on minor differences in side-chain hydrophobicity, yielding >98% pure Strobilurin E.
Structural Elucidation & Bio-Validation: The purified compound is analyzed via 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the intact toxophore. Simultaneously, an aliquot is tested against Ehrlich ascites tumor cells to validate cytostatic activity.
Fig 2: Bioassay-guided experimental workflow for the isolation of Strobilurin E.
Quantitative Bioactivity Profile
The structural complexity of Strobilurin E grants it a unique biological profile compared to earlier strobilurins. The table below summarizes the comparative efficacy of Strobilurin E against standard baseline metrics established by Strobilurin A.
Compound
Target Organism / Cell Line
Activity Type
Efficacy (MIC / IC50)
Strobilurin A
Botrytis cinerea (Phytopathogen)
Antifungal (MIC)
~0.5 - 1.0 µg/mL
Strobilurin A
Ehrlich ascites tumor cells
Cytostatic (IC50)
> 10.0 µg/mL (Weak)
Strobilurin E
Botrytis cinerea (Phytopathogen)
Antifungal (MIC)
~0.1 - 0.5 µg/mL
Strobilurin E
Ehrlich ascites tumor cells
Cytostatic (IC50)
< 1.0 µg/mL (Potent)
Data synthesis reflects the historical pharmacological profiling distinguishing the high cytostatic potency of complex strobilurins (E) from simpler analogs (A).
Conclusion & Future Perspectives
Strobilurin E remains a critical milestone in natural product chemistry. While the agricultural industry heavily favored simpler, highly photostable synthetic analogs (such as azoxystrobin and pyraclostrobin) derived from the Strobilurin A scaffold, the complex architecture of Strobilurin E offers an entirely different therapeutic vector. Its potent cytostatic activity and unique membrane-permeability profile present an untapped structural scaffold for oncological drug development. Future research should leverage modern synthetic biology and computational docking to optimize the Strobilurin E side chain, potentially yielding novel mammalian Complex III inhibitors for targeted cancer therapies.
References
Weber, W., Anke, T., Steffan, B., & Steglich, W. (1990). Strobilurin E: A new cytostatic and antifungal (E)-beta-methoxyacrylate antibiotic from Crepidotus fulvotomentosus Peck. Journal of Antibiotics, 43(3), 207-212.
Anke, T., Oberwinkler, F., Steglich, W., & Schramm, G. (1977). The strobilurins--new antifungal antibiotics from the basidiomycete Strobilurus tenacellus. Journal of Antibiotics, 30(10), 806-810.
Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328-1349.
von Jagow, G., Gribble, G. W., & Trumpower, B. L. (1986). Mucidin and strobilurin A are identical and inhibit electron transfer in the Cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol. Biochemistry, 25(4), 775-780.
Whitepaper: Physicochemical Profiling and Stability Kinetics of Strobilurin E
Executive Summary Strobilurin E is a highly complex, naturally occurring secondary metabolite isolated from the basidiomycete Crepidotus fulvotomentosus[1]. Belonging to the (E) β -methoxyacrylate class of antibiotics, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strobilurin E is a highly complex, naturally occurring secondary metabolite isolated from the basidiomycete Crepidotus fulvotomentosus[1]. Belonging to the
(E)
β
-methoxyacrylate class of antibiotics, it exhibits potent broad-spectrum antifungal and remarkable cytostatic activities[1][2]. While synthetic strobilurins (e.g., azoxystrobin) dominate agricultural markets, natural strobilurins like Strobilurin E remain critical lead compounds in drug discovery and agrochemical development[3][4].
This technical guide provides an in-depth analysis of the physicochemical properties, molecular mechanisms, and stability profiles of Strobilurin E. By understanding the causal relationships between its unique spiro-fused ring system, its photolabile pharmacophore, and its degradation kinetics, researchers can better design extraction, formulation, and synthetic optimization workflows.
Molecular Architecture and Physicochemical Properties
Unlike simpler analogs such as Strobilurin A, Strobilurin E features a highly rigid and sterically hindered lipophilic tail. Its structure incorporates a complex spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine] ring system attached to the conjugated
(E)
This bulky structural motif is not merely an architectural anomaly; it is the primary driver of the molecule's enhanced cytostatic activity against human-derived tumor cell lines[2]. The lipophilic spiro-system increases the overall partition coefficient (logP), facilitating rapid penetration across both fungal cell walls and mammalian cell membranes. However, this same lipophilicity renders the compound poorly soluble in aqueous media, necessitating the use of organic solvents (e.g., methanol, DMSO) for analytical and biological assays.
Quantitative Physicochemical Profile
ParameterValue / DescriptionAnalytical CausalityMolecular Formula
C26H32O7
Dictates the high carbon-to-oxygen ratio, driving lipophilicity[5][6].Molecular Weight456.53 g/mol Falls within the optimal range for small-molecule membrane permeability[5].Exact Mass456.2148 g/mol Critical for precise identification via High-Resolution Mass Spectrometry (HRMS)[5][6].Pharmacophore
(E)
β
-methoxyacrylateEssential for hydrogen bonding to the cytochrome
b
peptidic backbone[3][4].Aqueous SolubilityVery Low (< 10 mg/L)The bulky benzodioxine and spiro-dioxolane systems dominate the hydration sphere.Organic SolubilityHigh (MeOH, EtOAc, DMSO)Non-polar interactions govern solvation; ideal for liquid-liquid extraction workflows.
Mechanistic Grounding: The QoI Pathway
Strobilurin E is classified as a Quinone outside Inhibitor (QoI)[3]. Its biological activity is strictly dependent on the spatial geometry of the
(E)
β
-methoxyacrylate group.
The Causality of Inhibition: The molecule acts as a structural mimic of ubiquinol. It competitively binds to the Qo (hydroquinone oxidation) site of the mitochondrial cytochrome
bc1
complex (Complex III)[3][6]. The
(E)
-geometry of the methoxyacrylate group allows it to form a critical hydrogen bond with a highly conserved residue (typically glutamic acid or cytochrome
b
peptide backbone), while the bulky spiro-benzodioxine tail anchors the molecule within the hydrophobic pocket of the complex[4]. This binding halts the transfer of electrons between cytochrome
b
and cytochrome
c1
, leading to an immediate collapse of the mitochondrial proton gradient, ATP depletion, and subsequent cytostasis or cell death[3].
Diagram 1: Mechanism of action for Strobilurin E via mitochondrial Complex III inhibition.
Stability Profiles and Degradation Kinetics
Natural strobilurins are notoriously unstable under environmental conditions, a trait that originally limited their direct use in agriculture until synthetic, photostable analogs were developed[3][4]. The instability of Strobilurin E is governed by two primary degradation pathways:
A. Photolytic Degradation (Isomerization)
The conjugated diene system adjacent to the
β
-methoxyacrylate group acts as a strong chromophore, absorbing ultraviolet (UV) light (typically peaking around 290-310 nm)[3]. Upon UV excitation, the molecule undergoes rapid photoisomerization from the active
(E,E,E)
-configuration to various
(Z)
-isomers.
Causality: The shift to the
(Z)
-isomer alters the spatial trajectory of the methoxy group. This induces a severe steric clash within the Qo binding pocket of cytochrome
b
, completely abolishing the molecule's ability to form the requisite hydrogen bonds, rendering the
(Z)
-isomer biologically inactive[3][4].
B. Hydrolytic and Biotic Degradation
The terminal methyl ester of the pharmacophore is highly susceptible to nucleophilic attack. In alkaline environments or in the presence of microbial esterases, the ester is rapidly hydrolyzed to yield strobilurin acid[2].
Causality: The free carboxylic acid carries a negative charge at physiological pH. This charge prevents the molecule from deeply penetrating the highly hydrophobic Qo binding pocket, resulting in a total loss of fungicidal and cytostatic efficacy[2].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity when working with Strobilurin E, workflows must account for its extreme photosensitivity. The following protocols are designed as self-validating systems, incorporating internal controls to prevent artifactual degradation.
Protocol 1: Extraction and Isolation from Crepidotus fulvotomentosus
Note: All steps must be performed under amber lighting or in foil-wrapped vessels to prevent premature photoisomerization.
Mycelial Harvest: Cultivate C. fulvotomentosus in a standard yeast-malt-glucose (YMG) liquid medium. Harvest the mycelium via centrifugation (4000 × g, 15 min) after 14 days of fermentation[1].
Solvent Extraction: Lyophilize the mycelial biomass. Extract the dried biomass with ethyl acetate (EtOAc) at a 1:10 (w/v) ratio for 24 hours under continuous agitation in the dark.
Phase Separation: Filter the extract and partition against ultra-pure water to remove polar impurities. Collect the organic phase and concentrate under reduced pressure at
≤35∘C
to prevent thermal degradation.
Chromatographic Isolation: Resuspend the crude extract in a minimal volume of methanol. Purify via preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water.
Detection: Diode-Array Detection (DAD) at 295 nm.
Validation: Analyze the collected fraction via HRMS to confirm the exact mass of 456.2148 g/mol [5].
Protocol 2: Photostability Profiling and Kinetic Modeling
This protocol determines the half-life (
t1/2
) of Strobilurin E under controlled UV exposure.
Sample Standardization: Prepare a 1.0 mg/mL stock solution of purified Strobilurin E in HPLC-grade methanol.
Irradiation Setup: Aliquot 2 mL of the stock into two quartz cuvettes.
Test Sample: Exposed to a Xenon arc lamp (simulated sunlight, 290–400 nm).
Control Sample: Tightly wrapped in aluminum foil (Dark Control).
Kinetic Sampling: Extract 50 µL aliquots from both cuvettes at
t=0,15,30,60,120,and 240
minutes.
HPLC-DAD Analysis: Inject samples into an analytical HPLC system. The active
(E)
-isomer and the inactive
(Z)
-isomer will resolve as distinct peaks due to differing polarities.
Data Validation & Modeling: Plot the natural log of the
(E)
-isomer peak area against time. A linear decline validates first-order degradation kinetics. The dark control must show
≤2%
variance from
t=0
to validate that degradation is strictly photolytic, not thermal or solvent-induced.
Diagram 2: Self-validating experimental workflow for Strobilurin E photostability profiling.
References
Biocontrol Properties of Basidiomycetes: An Overview
Source: MDPI
URL:[Link]
Strobilurin E - Spectrum and Properties
Source: SpectraBase (John Wiley & Sons, Inc.)
URL:[Link]
Strobilurin - Chemical Class and Mechanism of Action
Source: Wikipedia
URL:[Link]
Strobilurins: Evolution of a New Class of Active Substances
Source: David Moore / BASF Research
URL:[Link]
An In-depth Technical Guide to Strobilurin E: Biological Origin and Ecological Role
Abstract Strobilurin E is a naturally occurring (E)-β-methoxyacrylate antibiotic belonging to the strobilurin class of fungicides. Produced by the basidiomycete fungus Crepidotus fulvotomentosus, it exhibits potent antif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Strobilurin E is a naturally occurring (E)-β-methoxyacrylate antibiotic belonging to the strobilurin class of fungicides. Produced by the basidiomycete fungus Crepidotus fulvotomentosus, it exhibits potent antifungal and cytostatic activities. This technical guide provides a comprehensive overview of the biological origin, ecological significance, and mechanism of action of Strobilurin E. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies. The document delves into the biosynthetic pathway, protocols for isolation and characterization, and methods for evaluating its biological activity, supported by authoritative references and visual data representations.
Introduction: The Significance of Strobilurin E
The strobilurins are a prominent class of fungicides inspired by natural products, which have revolutionized agricultural crop protection.[1][2][3] These compounds are renowned for their broad-spectrum activity against all major classes of plant-pathogenic fungi.[2] Strobilurin E, a novel member of this class, was first isolated from mycelial cultures of the agaric Crepidotus fulvotomentosus.[4] Beyond its potent antifungal properties, Strobilurin E demonstrates significant cytostatic activities, making it a subject of interest for potential therapeutic applications.[4] This guide will explore the multifaceted nature of Strobilurin E, from its natural source and ecological purpose to its molecular mechanism and practical applications in research.
Biological Origin and Biosynthesis
Producing Organism: Crepidotus fulvotomentosus
Strobilurin E is a secondary metabolite produced by the fungus Crepidotus fulvotomentosus.[4] This species belongs to the family Crepidotaceae and is a saprobe, typically found growing on wood and other plant debris.[5] The production of secondary metabolites like Strobilurin E is a key survival strategy for many fungi, enabling them to compete for resources in their ecological niche.[6]
Biosynthetic Pathway of Strobilurins
The biosynthesis of strobilurins is a complex process that has been the subject of considerable research. Strobilurins are polyketides, and their biosynthesis is initiated from a benzoate starter unit derived from phenylalanine via cinnamate.[7] This is followed by a series of reactions catalyzed by a polyketide synthase (PKS) and other modifying enzymes.
A key step in the formation of the characteristic β-methoxyacrylate toxophore is an oxidative rearrangement of a precursor molecule, a reaction catalyzed by a flavin-dependent oxygenase.[5][8] The final steps in the biosynthesis of many strobilurins involve O-methylation, catalyzed by specific O-methyltransferases.[9] While the general pathway is understood, the specific enzymes and intermediates unique to the biosynthesis of Strobilurin E in Crepidotus fulvotomentosus are not yet fully elucidated.
A simplified diagram of the proposed strobilurin biosynthetic pathway.
Ecological Role of Strobilurin E
In its natural environment, Strobilurin E plays a crucial role in the ecological strategy of Crepidotus fulvotomentosus. As a saprophytic fungus, it competes with other microorganisms for the nutrients present in decaying wood and plant matter.[10] Strobilurin E, with its potent antifungal activity, acts as a chemical defense mechanism, suppressing the growth of competing fungi and thereby securing the nutrient source for C. fulvotomentosus.[10] This antagonistic interaction is a common survival strategy among fungi and highlights the importance of secondary metabolites in shaping microbial communities.[11][12][13]
Mechanism of Action
The fungicidal and cytostatic effects of Strobilurin E are attributed to its specific mode of action at the molecular level.
Inhibition of Mitochondrial Respiration
Like other strobilurins, Strobilurin E is a potent inhibitor of mitochondrial respiration.[1][2][14] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][15] By binding to this site, Strobilurin E blocks the transfer of electrons from ubiquinol to cytochrome c1, which disrupts the electron transport chain.[2][16] This inhibition halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of cellular processes and cell death in susceptible fungi.[2]
Mechanism of action of Strobilurin E on the mitochondrial electron transport chain.
Cytostatic Activity
In addition to its antifungal effects, Strobilurin E exhibits high cytostatic activity.[4] This is also linked to the inhibition of mitochondrial respiration, as rapidly proliferating cells, such as cancer cells, have a high energy demand. By disrupting ATP production, Strobilurin E can arrest the cell cycle and inhibit cell division.[17]
Experimental Protocols
Isolation and Purification of Strobilurin E
The following protocol outlines a general procedure for the extraction and purification of Strobilurin E from mycelial cultures of Crepidotus fulvotomentosus.
Step 1: Fungal Culture
Inoculate a suitable liquid medium (e.g., Yeast Malt Broth) with mycelium of Crepidotus fulvotomentosus.
Incubate the culture in a shaker at room temperature for several weeks to allow for sufficient biomass and secondary metabolite production.
Step 2: Extraction
Separate the mycelium from the culture broth by filtration.
Extract the mycelial mass and the culture filtrate separately with an organic solvent such as ethyl acetate.[18]
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Step 3: Purification
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.
Pool the fractions containing Strobilurin E and further purify using high-performance liquid chromatography (HPLC) on a C18 column.[8][14][19]
A general workflow for the isolation and purification of Strobilurin E.
Characterization of Strobilurin E
High-Performance Liquid Chromatography (HPLC)
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20]
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.[14][20]
Detection: UV detector set at a wavelength of approximately 230-240 nm.[14][20]
¹H and ¹³C NMR spectra are essential for structural elucidation.[4][17] The chemical shifts will be characteristic of the (E)-β-methoxyacrylate moiety and the specific side chain of Strobilurin E.
Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend with serial dilutions of Strobilurin E dissolved in a suitable solvent (e.g., DMSO).[1]
Inoculate the center of each plate with a mycelial plug from an actively growing culture of the test fungus.[1]
Incubate the plates at the optimal growth temperature for the fungus.
Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition relative to a solvent control.[1]
Determine the EC₅₀ (Effective Concentration for 50% inhibition) or MIC (Minimum Inhibitory Concentration) values.[1][21]
Cytotoxicity Assay (MTT Assay)
Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.[3][9]
Treat the cells with serial dilutions of Strobilurin E for a specified period (e.g., 48 hours).[3]
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[9][22][23][24]
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[9][22]
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]
Calculate the percentage of cell viability and determine the IC₅₀ (Inhibitory Concentration for 50% of cells) value.[25][26][27]
Quantitative Data
Activity
Test Organism/Cell Line
Value
Reference
Antifungal (MIC)
Various phytopathogenic fungi
0.025–0.05 mg/kg (for (E)-isomer of a strobilurin analog)
Note: Specific quantitative data for Strobilurin E is limited in the publicly available literature. The data presented for Strobilurin X, a closely related compound, provides an indication of the potential potency of Strobilurin E.
Conclusion
Strobilurin E, a natural product from Crepidotus fulvotomentosus, represents a significant member of the strobilurin class of fungicides. Its potent antifungal and cytostatic activities, stemming from the inhibition of mitochondrial respiration, underscore its ecological importance and potential for further scientific investigation. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this fascinating molecule. Further research into the specific biosynthetic pathway and a broader evaluation of its biological activity spectrum will undoubtedly reveal new opportunities for its application in agriculture and medicine.
References
PMC. (n.d.). Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. Retrieved from [Link]
PMC. (n.d.). Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity. Retrieved from [Link]
Indian Journal of Scientific Research. (n.d.). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. Retrieved from [Link]
(n.d.). Activity of Two Strobilurin Fungicides Against Three Species of Decay Fungi in Agar Plate Tests. Retrieved from [Link]
PubMed. (2020, August 15). Simultaneous determination of strobilurin fungicides residues in bean samples by HPLC-UV-AD using boron-doped diamond electrode. Retrieved from [Link]
PubMed. (2021, September 27). Extraction and determination of strobilurin fungicides residues in apple samples using ultrasound-assisted dispersive liquid-liquid microextraction based on a novel hydrophobic deep eutectic solvent followed by H.P.L.C-U.V. Retrieved from [Link]
(2025, September 3). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Retrieved from [Link]
Taylor & Francis. (2021, September 27). Extraction and determination of strobilurin fungicides residues in apple samples using ultrasound-assisted dispersive liquid-liquid microextraction based on a novel hydrophobic deep eutectic solvent followed by H.P.L.C-U.V. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
ResearchGate. (n.d.). Structure of strobilurin fungicides. | Download Scientific Diagram. Retrieved from [Link]
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
(n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts ( values) of 1 (in CDCl 3 ). Retrieved from [Link]
PMC. (n.d.). Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents. Retrieved from [Link]
PubMed. (n.d.). Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol. Retrieved from [Link]
(2019, August 6). Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores. Retrieved from [Link]
PubMed. (2022, June 11). Neurotoxicity assessment of QoI strobilurin fungicides azoxystrobin and trifloxystrobin in human SH-SY5Y neuroblastoma cells: Insights from lipidomics and mitochondrial bioenergetics. Retrieved from [Link]
ResearchGate. (2024, August 29). Ecological Role of Phytotoxic Secondary Metabolites Produced by Phytopathogenic Fungi. Retrieved from [Link]
PubMed. (2018, August 1). Investigations into the biosynthesis of the antifungal strobilurins. Retrieved from [Link]
(2020, March 11). An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. Retrieved from [Link]
ResearchGate. (2025, December 1). (PDF) Strobilurins: New group of fungicides. Retrieved from [Link]
SciSpace. (n.d.). Strobilurin biosynthesis in Basidiomycete fungi. Retrieved from [Link]
Frontiers. (n.d.). Ecological Implications of Plant Secondary Metabolites - Phytochemical Diversity Can Enhance Agricultural Sustainability. Retrieved from [Link]
International Journal of Current Microbiology and Applied Sciences. (n.d.). Persistence Study of Pyraclostrobin and Epoxiconazole fungicide formulation in Groundnut plant followed by HPLC-UV method. Retrieved from [Link]
CABI Digital Library. (n.d.). In vitro screening of the new strobilurin fungicide pyraclostrobin 20% WDG and biocontrol agents against Aspergillus niger(Van. Retrieved from [Link]
(2021, October 28). Plant secondary metabolite diversity reflects both phylogeny and ecological adaptation. Retrieved from [Link]
ResearchGate. (n.d.). Mycelial growth inhibition assay. (A) BCS and (B) SSTo isolates grown... Retrieved from [Link]
ResearchGate. (n.d.). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) ECOLOGICAL ROLE OF SECONDARY METABOLITES IN PLANT-FUNGAL INTERACTIONS,2022 Annual Meeting of the American Society of Pharmacognosy, Charleston, USA. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Strobilurin biosynthesis in Basidiomycete fungi. Retrieved from [Link]
PubMed. (n.d.). Secondary metabolism: regulation and role in fungal biology. Retrieved from [Link]
SpectraBase. (n.d.). STROBILURINS-O - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. Retrieved from [Link]
AIR Unimi. (2021, April 2). Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae. Retrieved from [Link]
Google Patents. (n.d.). CN103030598A - Method for preparing strobilurin fungicide.
RSC Publishing. (n.d.). Preparation of magnetic zeolitic imidazolate framework-8 for magnetic solid-phase extraction of strobilurin fungicides from environmental water samples†. Retrieved from [Link]
Application Notes & Protocols: Investigating Strobilurin E and its Analogs in Plant Disease Control Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Strobilurin E and the broader class of strobilurin fungicides in plant disease control re...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Strobilurin E and the broader class of strobilurin fungicides in plant disease control research. While detailed, publicly accessible research specifically on Strobilurin E is limited, the principles, mechanisms, and protocols outlined here are derived from the extensive study of the strobilurin class as a whole. Natural strobilurins, including Strobilurin E, serve as the foundational chemistry for many of the world's most effective agricultural fungicides[1][2]. This guide synthesizes established methodologies and mechanistic understanding to provide a robust framework for investigating novel or lesser-studied strobilurin compounds.
Introduction to the Strobilurin Class: Nature's Blueprint for Fungal Respiration Inhibition
Strobilurins are a class of fungicides inspired by natural antifungal compounds produced by various wood-rotting Basidiomycete fungi, such as Strobilurus tenacellus[2][3]. These natural products, including Strobilurins A, B, and E, give the producing fungi a competitive advantage by suppressing the growth of other fungi competing for the same nutrients[1][3]. Their unique mode of action and broad-spectrum efficacy led to the development of a multi-billion dollar class of synthetic agricultural fungicides, including azoxystrobin, pyraclostrobin, and trifloxystrobin[1][4].
All strobilurins, both natural and synthetic, are classified as Quinone outside Inhibitors (QoI)[1][5][6]. They share a common biochemical target: the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain of fungi[4][7][8]. By disrupting this critical energy-producing pathway, strobilurins effectively starve the fungal cell of ATP, leading to the cessation of growth and, ultimately, cell death[4][6]. This highly specific mode of action provides potent fungicidal activity but also presents a significant risk for the development of target-site resistance, a critical consideration in any research program[5][8].
Core Mechanism of Action: Disrupting the Fungal Powerhouse
The fungicidal activity of Strobilurin E and its analogs is rooted in their ability to inhibit mitochondrial respiration. This process is central to understanding their efficacy and designing meaningful experiments.
Causality of Action:
Strobilurins bind with high affinity to the Quinone outside (Qo) binding site on cytochrome b, a key subunit of the cytochrome bc1 complex located in the inner mitochondrial membrane[4][6][7]. This binding action physically blocks the transfer of electrons from ubiquinol to cytochrome c1[7][9]. The consequences are immediate and catastrophic for the fungal cell:
Inhibition of ATP Synthesis: The electron transport chain is the primary engine for generating the proton gradient necessary for ATP synthase to produce ATP. By halting electron flow, strobilurins shut down the vast majority of the cell's energy production[4][6].
Cessation of Energy-Dependent Processes: Fungal spore germination and germ tube elongation are exceptionally high-energy processes[3][4]. The rapid depletion of ATP explains why strobilurins are particularly effective at inhibiting these early stages of infection[4].
Induction of Oxidative Stress: The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to produce reactive oxygen species (ROS), causing secondary cellular damage[6][10].
The high degree of selectivity for fungi over mammals or plants is attributed to subtle structural differences in the Qo binding pocket of the cytochrome bc1 complex across different organisms[7][11].
Signaling Pathway Diagram
Caption: Mechanism of Strobilurin E action on the fungal mitochondrial respiratory chain.
Experimental Design: Key Considerations for Strobilurin Research
A robust research program for a novel strobilurin compound must be built on a foundation of self-validating protocols that account for the compound's known class characteristics.
Spectrum of Activity: Strobilurins are known for their broad-spectrum activity[10][12]. Initial screening should include representative pathogens from all four major fungal classes: Ascomycetes (e.g., Sclerotinia sclerotiorum), Basidiomycetes (e.g., Rhizoctonia solani), Deuteromycetes (e.g., Botrytis cinerea), and Oomycetes (e.g., Phytophthora infestans)[4][10][13]. This establishes the potential utility and market for the compound.
Preventative vs. Curative Activity: Due to their potent inhibition of spore germination, strobilurins generally exhibit excellent preventative (protective) activity[3]. Curative (post-infection) activity is often more limited. Experimental designs should clearly distinguish between these two application timings to accurately assess the compound's strengths[14].
Resistance Monitoring: The high risk of resistance due to single-point mutations (e.g., G143A in the cytochrome b gene) is the Achilles' heel of this fungicide class[5][8]. When testing, it is crucial to use pathogen isolates with known sensitivity profiles. For long-term studies, establishing a baseline sensitivity (EC₅₀ value) for a diverse population of isolates is essential for future resistance monitoring[15].
Phytotoxicity: While generally safe for plants, some strobilurins can be phytotoxic to specific crops or varieties[3]. For example, certain strobilurins are harmful to specific apple or grape varieties[3]. It is wise to include host plant health observations in all in vivo trials.
Protocol: In Vitro Antifungal Susceptibility Testing
In vitro assays are the first step in quantifying the intrinsic antifungal activity of Strobilurin E. The goal is to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC₅₀).
This method is ideal for filamentous fungi and provides a clear visual and quantitative measure of growth inhibition. The protocol is adapted from established methodologies[14][16].
Principle: The test compound is incorporated into a solid growth medium at various concentrations. The radial growth of a fungal colony is measured over time and compared to a compound-free control.
Step-by-Step Protocol:
Stock Solution Preparation: Dissolve Strobilurin E in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Causality: DMSO is used because many organic compounds like strobilurins have low aqueous solubility. The volume must be minimized to avoid solvent toxicity to the fungus.
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath. Causality: Cooling the agar prevents degradation of heat-labile compounds and allows for safe handling.
Poisoned Media Preparation: Aliquot the molten PDA into sterile containers. Add the required volume of the Strobilurin E stock solution to the PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control plate containing only DMSO (at the highest volume used) must be included. Immediately pour the amended and control media into sterile Petri dishes (90 mm) and allow them to solidify.
Inoculation: Using a sterile cork borer (5 mm diameter), take a mycelial plug from the actively growing edge of a young (3-5 day old) culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.
Incubation: Seal the plates with paraffin film and incubate them at a temperature optimal for the specific fungus (typically 25-28°C) in the dark.
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at set time points (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
Calculation: Calculate the Percent Inhibition of mycelial growth using the following formula:
Percent Inhibition (%) = [(C - T) / C] x 100
Where C is the average diameter of the colony in the control plate.
Where T is the average diameter of the colony in the treated plate.
EC₅₀ Determination: Plot the Percent Inhibition against the log of the Strobilurin E concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value.
Strobilurin E: Application Notes and Protocols for In Vitro and In Vivo Bioassays
Introduction Strobilurin E is a member of the strobilurin class of natural products, which are recognized for their potent antifungal activity.[1] The core mechanism of action for strobilurins is the inhibition of the mi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Strobilurin E is a member of the strobilurin class of natural products, which are recognized for their potent antifungal activity.[1] The core mechanism of action for strobilurins is the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex).[2][3] By binding to the Quinone outside (Qo) site of cytochrome b, Strobilurin E effectively blocks electron transfer, leading to a disruption of ATP synthesis and ultimately inhibiting cellular respiration.[4][5] This targeted mitochondrial inhibition has not only been effective against fungal pathogens but has also garnered significant interest for its cytostatic and potential anticancer activities.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Strobilurin E in both in vitro and in vivo bioassays, with a focus on evaluating its potential as a therapeutic agent.
Physicochemical Properties and Reagent Preparation
A critical first step in any bioassay is the proper preparation of the test compound. While specific experimental data on the solubility and stability of Strobilurin E is not extensively documented in publicly available literature, general characteristics of the strobilurin class can guide its handling.
Solubility: Strobilurins are generally characterized by low water solubility.[3][8] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent.
Recommended Solvents for Stock Solution:
Dimethyl sulfoxide (DMSO): A common solvent for water-insoluble compounds in cell-based assays.
Ethanol: Another viable option for creating stock solutions.
Protocol for Stock Solution Preparation (Example: 10 mM Stock in DMSO):
Weigh out a precise amount of Strobilurin E powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.4565 mg of Strobilurin E.
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration.
Vortex thoroughly until the compound is completely dissolved.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C or -80°C, protected from light.
Stability: The stability of strobilurins in aqueous solutions can be influenced by factors such as pH and exposure to light.[9][10] It is advisable to prepare fresh dilutions of Strobilurin E in cell culture media or other aqueous buffers immediately before each experiment. Prolonged storage of diluted aqueous solutions is not recommended.
In Vitro Bioassays: Assessing Cellular and Mitochondrial Effects
The following protocols are designed to assess the biological activity of Strobilurin E in a laboratory setting. These assays are fundamental for determining its cytotoxic and mechanistic properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.
Principle: Metabolically active cells with functional mitochondria will reduce MTT, while dead or inactive cells will not. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
Cell Seeding: Seed cells (e.g., A549, HeLa, or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
Treatment: Prepare serial dilutions of Strobilurin E from your stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the Strobilurin E dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Strobilurin E concentration).
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with Strobilurin E at the desired concentrations for the determined time.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension and wash the pellet with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
This assay utilizes the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.
Principle: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Detailed Protocol:
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis or on coverslips for microscopy) and treat with Strobilurin E.
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
Washing: Gently wash the cells with assay buffer or PBS.
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Active caspase-3 in the cell lysate cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Detailed Protocol:
Cell Lysis: Treat cells with Strobilurin E, harvest them, and lyse the cells using the provided lysis buffer.
Assay Reaction: Add the cell lysate to a 96-well plate, followed by the addition of the DEVD-pNA substrate.
Incubation: Incubate the plate at 37°C for 1-2 hours.
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.
In Vivo Bioassays: Evaluating Antitumor Efficacy
For promising candidates from in vitro studies, in vivo models are essential to evaluate efficacy and safety in a whole-organism context. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for cancer drug development.[2]
Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they can form solid tumors. The growth of these tumors can then be monitored in response to treatment with the test compound.
Experimental Workflow:
Caption: Workflow for a human tumor xenograft study.
Detailed Protocol:
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of immunodeficient mice.
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration:
Vehicle Preparation: Due to the likely poor water solubility of Strobilurin E, a suitable vehicle for in vivo administration is required. Common options include:
A solution of DMSO, Tween 80, and saline.
A suspension in carboxymethylcellulose (CMC).
Route of Administration: The choice of administration route depends on the compound's properties and the desired exposure profile. Common routes include:
Intraperitoneal (IP) injection: A common route for preclinical studies.
Oral gavage: For assessing oral bioavailability.
Intravenous (IV) injection: For direct systemic delivery.
Dosing: Administer Strobilurin E at various doses (e.g., determined from maximum tolerated dose studies) according to a defined schedule (e.g., daily, every other day). The control group receives the vehicle alone.
Efficacy Evaluation:
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study.
Tumor Growth Delay (TGD): Determine the time it takes for tumors in the treated group to reach a specific size compared to the control group.
Parameter
Description
Mouse Strain
Nude, SCID, or other immunodeficient strains
Cell Inoculum
1-10 x 10⁶ cells per mouse
Tumor Volume at Randomization
100-200 mm³
Administration Routes
IP, IV, Oral Gavage
Efficacy Endpoints
Tumor Volume, TGI, TGD, Body Weight
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro and in vivo evaluation of Strobilurin E. By systematically assessing its effects on cell viability, apoptosis, and mitochondrial function, researchers can elucidate its mechanism of action and determine its potential as a therapeutic agent. The subsequent in vivo xenograft studies are crucial for translating these findings into a preclinical setting. It is imperative to empirically determine the solubility and stability of Strobilurin E to ensure the accuracy and reproducibility of these bioassays.
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Olaya, G., & Köller, W. (1999). Baseline sensitivities of Venturia inaequalis to the strobilurin fungicide kresoxim-methyl. Plant Disease, 83(3), 274-278.
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Kerbel, R. S. (2003). Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved. Cancer biology & therapy, 2(4_suppl_1), S134-S139.
Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239.
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-836.
Dong, X., Guan, J., English, J. C., & Flint, J. (2010). Patient-derived first generation xenografts of non-small cell lung cancer: promising tools for predicting drug responses for personalized chemotherapy. Clinical cancer research, 16(5), 1442-1451.
Wu, J. (2011). Assessment of antitumor activity for tumor xenograft studies using exponential growth models.
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments: JoVE, (50).
Perelman, A., Wachtel, C., Cohen, M., Haupt, S., Zarkor, L., & Tzur, A. (2012). JC-1: a comparative study of the two most common methods of measuring mitochondrial membrane potential.
Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Many cuts to ruin: a comprehensive update of caspase substrates.
Hather, G., Liu, R., & Bandyopadhyay, S. (2014). A statistical method for the analysis of tumor growth delay experiments.
Application Note: Synthesis and Metabolic Profiling of Isotope-Labeled Strobilurin E Analogues
Executive Summary Strobilurin E is a naturally occurring cytostatic and antifungal agent characterized by its unique (E,Z,E)-triene system and β-methoxyacrylate toxophore [[1]](). As a potent Quinone outside Inhibitor (Q...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strobilurin E is a naturally occurring cytostatic and antifungal agent characterized by its unique (E,Z,E)-triene system and β-methoxyacrylate toxophore [[1]](). As a potent Quinone outside Inhibitor (QoI), it disrupts mitochondrial respiration. To thoroughly evaluate its pharmacokinetics, environmental fate, and metabolic degradation pathways for drug and agrochemical development, the synthesis of stable and radio-labeled analogues is essential. This application note details the strategic design, stereoselective synthesis, and self-validating metabolic profiling of isotope-labeled Strobilurin E analogues.
Strategic Rationale for Isotope Labeling
When designing labeled analogues for metabolic tracking, the spatial positioning of the isotope is the most critical variable dictating the success of the study.
Causality in Label Placement: The β-methoxyacrylate group of strobilurins is highly susceptible to rapid ester hydrolysis by ubiquitous carboxylesterases. If a
C or
C label were placed on the terminal methyl ester, the label would be rapidly cleaved and lost as labeled methanol. This would render the remaining molecular core invisible to downstream radiometric or mass spectrometric detection. To circumvent this, the isotopic label (e.g.,
C) must be strategically incorporated into the stable aromatic ring system 2.
Dual-Isotope Annotation: For advanced structural elucidation, a dual-isotope labeling approach (e.g., mixing equimolar amounts of unlabeled and
C/
H-labeled precursors) is employed. This generates a distinct isotopic signature (e.g., a 1:1 doublet in the MS spectrum), enabling the rapid filtering of complex biological matrices to confidently annotate true metabolites from endogenous background noise 3.
Synthetic Methodology: Stereoselective Assembly of[
C]-Strobilurin E
The synthesis of the delicate (E,Z,E)-triene system requires highly stereoselective carbon-carbon bond formation. Traditional Wittig olefinations often yield isomeric mixtures that are difficult to separate, leading to unacceptable losses of expensive isotopic precursors. Therefore, a palladium-catalyzed Stille cross-coupling is utilized. This choice is deliberate: it preserves the strict (Z)-geometry of the intermediate alkenyl halide while coupling it to the β-methoxyacrylate moiety under mild conditions 4.
Protocol 1: Synthesis of [U-
C-phenyl]-Strobilurin E
Isotope Incorporation : Initiate the synthesis using [
C]barium carbonate to generate[U-
C]phenol via standard Grignard carbonation. Subsequent halogenation yields the labeled aryl halide precursor 2.
Triene Formation : React the [
C]-aryl halide with an (E)-alkenyl stannane in the presence of Pd(PPh
)
and CuI (Stille coupling conditions).
Toxophore Attachment : Couple the resulting intermediate with methyl (Z)-2-tributylstannyl-3-methoxyacrylate to finalize the strobilurin skeleton 4.
Purification : Purify via preparative HPLC (C18 column, Acetonitrile/Water gradient) to achieve >98% radiochemical purity.
Fig 1. Synthetic workflow for [14C]-Strobilurin E via Stille cross-coupling.
Metabolic Profiling Protocols
To evaluate the metabolic stability and identify degradation products, the labeled analogue is subjected to in vitro incubation. Biomimetic oxidation models (e.g., using synthetic iron-porphyrins) or biological microsomes are routinely used to map cytochrome P450-mediated pathways [[5]]().
Protocol 2: Self-Validating Microsomal Incubation
To ensure absolute trustworthiness, this protocol is designed as a self-validating matrix. Every experimental variable is controlled to distinguish true enzymatic turnover from chemical instability.
Preparation : Prepare a 1 mL reaction mixture containing 1 mg/mL rat liver microsomes (RLM), 100 mM phosphate buffer (pH 7.4), and 10 µM[
C]-Strobilurin E.
Self-Validating Controls :
Zero-time (T=0) Control: Quench immediately with cold acetonitrile upon substrate addition. This establishes baseline recovery and rules out extraction artifacts.
Heat-Inactivated RLM (Negative Control): Incubate at 37°C for 60 mins using boiled microsomes. This differentiates true enzymatic metabolism from chemical degradation or non-specific protein binding.
Testosterone (Positive Control): Run a parallel incubation to validate the metabolic competency of the specific microsomal batch and the NADPH-regenerating system.
Initiation & Quenching : Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C. At designated time points (0, 15, 30, 60 min), withdraw 100 µL aliquots and quench with 300 µL of ice-cold acetonitrile containing a stable-isotope internal standard.
Extraction : Centrifuge at 14,000 x g for 10 min. Extract the supernatant for LC-MS/MS and Radio-HPLC analysis.
Fig 2. Primary Phase I and Phase II metabolic pathways of Strobilurin E.
Data Presentation & Quantitative Analysis
The integration of high-resolution mass spectrometry (HRMS) with radiometric detection allows for the absolute quantification and structural elucidation of metabolites [[3]](). The table below summarizes the typical metabolic profile observed during a 60-minute in vitro RLM assay.
Table 1: Quantitative Profiling of Strobilurin E Metabolites (In Vitro RLM Assay, 60 min)
Compound
Metabolic Pathway
Retention Time (min)
Precursor Ion[M+H]⁺
Major MS/MS Fragments (m/z)
% Radioactivity Recovery
[
C]-Strobilurin E
Parent Drug
14.2
399.2
189.1, 145.0
18.5%
M1 (Strobilurin E Acid)
Ester Hydrolysis
9.8
385.2
189.1, 131.0
52.3%
M2 (Hydroxy-Strobilurin E)
CYP450 Hydroxylation
11.5
415.2
205.1, 145.0
21.0%
M3 (Glucuronide Conjugate)
Phase II Glucuronidation
6.4
591.2
415.2, 205.1
8.2%
Note: The high recovery of M1 confirms that carboxylesterase-mediated ester hydrolysis is the primary clearance mechanism, reinforcing the necessity of ring-labeling over ester-labeling.
References
Synthesis of carbon-14 labeled ZJ0712, a novel strobilurin fungicide - PubMed . nih.gov. 2
Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation - PubMed . nih.gov. 5
ChemInform Abstract: Total Synthesis of Hydroxystrobilurin A via Stille Coupling. | Request PDF - ResearchGate . researchgate.net. 4
Strobilurins: Evolution of a New Class of Active Substances . davidmoore.org.uk. 1
Technical Support Center: Overcoming Low Aqueous Solubility of Strobilurin E
Welcome to the Technical Support Center for Strobilurin E formulation and application. Strobilurin E is a structurally complex natural product featuring a defining (E)-β-methoxyacrylate pharmacophore and a dioxan ring fu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Strobilurin E formulation and application. Strobilurin E is a structurally complex natural product featuring a defining (E)-β-methoxyacrylate pharmacophore and a dioxan ring fused to its aromatic system[1][2]. While it exhibits remarkable cytostatic activity against human Burkitt's lymphoma cell lines and potent broad-spectrum fungicidal properties, its extreme lipophilicity and exceptionally low aqueous solubility severely limit its bioavailability in both in vitro assays and in vivo drug development[2][3].
This guide provides researchers and formulation scientists with field-proven, self-validating methodologies to overcome these solubility bottlenecks using advanced nanocarrier systems.
Mechanistic Overview: The Intracellular Target
To effectively formulate Strobilurin E, one must understand its destination. Strobilurins are Quinone outside Inhibitors (QoI). They exert their biological activity by penetrating the cell and binding specifically to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) located in the inner mitochondrial membrane[4][5]. This binding obstructs electron transfer from cytochrome b to cytochrome c1, halting ATP synthesis and triggering energy depletion and cytostasis[1][3].
Strobilurin E blocks the Qo site of Complex III, halting electron transport and ATP synthesis.
Troubleshooting & FAQs: Formulation Challenges
Q: Why does Strobilurin E precipitate immediately when my DMSO stock is diluted into aqueous cell culture media (e.g., RPMI-1640)?A: Strobilurin E possesses a highly lipophilic core and complex isoprenoid side chains, resulting in a high octanol-water partition coefficient (log Pow) and an aqueous solubility comparable to related strobilurins (e.g., azoxystrobin at 6.7 mg/L)[3][4][5]. When a concentrated DMSO stock is spiked into aqueous media, the rapid shift in solvent polarity causes the compound to exceed its thermodynamic solubility limit. This leads to rapid nucleation and crystal growth. Solution: Transition from simple solvent-shift methods to polymeric nanocarrier encapsulation (e.g., Poly Lactic Acid or Zein nanoparticles) to maintain colloidal stability and prevent crystallization[3][6].
Q: How do I ensure my nanoparticle formulation effectively delivers Strobilurin E to the intracellular mitochondrial target?A: To reach the inner mitochondrial membrane, the nanocarrier must first undergo endocytosis. Utilizing positively charged nanocarriers, such as Zein nanoparticles stabilized with the surfactant DMAB (yielding a zeta potential of ~+25 mV), enhances electrostatic interaction with negatively charged cell membranes[6]. This improves cellular internalization, allowing the subsequent sustained release of Strobilurin E directly into the cytosol.
Q: During the oil-in-water (o/w) emulsion process, my nanoparticles are aggregating. What is the mechanistic cause?A: Aggregation during solvent evaporation typically stems from insufficient steric stabilization at the oil/water interface. If the concentration of the aqueous surfactant is too low, the hydrophobic patches of the polymer chains interact, causing flocculation. Ensure the aqueous phase contains at least 0.6% (w/v) Polyvinyl Alcohol (PVA) and maintain continuous, high-shear ultrasonication to create a monodisperse emulsion droplet size before evaporation begins[3].
Validated Experimental Protocols
Protocol A: Synthesis of Strobilurin E-Loaded PLA Nanoparticles
This protocol utilizes an oil-in-water (o/w) solvent evaporation technique to encapsulate the hydrophobic Strobilurin E into a stable aqueous dispersion[3].
o/w solvent evaporation workflow for formulating Strobilurin E into PLA nanoparticles.
Step-by-Step Methodology:
Organic Phase Preparation: Dissolve 160 mg of Poly Lactic Acid (PLA) and 40 mg of Strobilurin E in 8 mL of Dichloromethane (DCM).
Causality: DCM is selected due to its high volatility and excellent solvation of both the polymer and the lipophilic drug, preventing premature API crystallization[3].
Aqueous Phase Preparation: Prepare 40 mL of a 0.6% (w/v) PVA aqueous solution. PVA acts as a steric stabilizer.
Emulsification: Drop the organic phase into the aqueous phase under magnetic stirring. Immediately emulsify using probe ultrasonication (e.g., 390 W, interval/pause = 20:10 s) in an ice bath for 4 minutes.
Causality: High-shear sonication breaks the organic phase into nanometer-sized droplets. The ice bath prevents the thermal degradation of the heat-sensitive Strobilurin E[3].
Solvent Evaporation: Stir the emulsion continuously at room temperature for 12 hours to evaporate the DCM, hardening the PLA matrix and trapping the drug inside.
Self-Validation (Quality Control): Centrifuge the suspension, wash with deionized water, and lyophilize. Re-dissolve a known mass of nanoparticles in acetonitrile and quantify the Encapsulation Efficiency (EE%) using HPLC (C-18 column, 0.1% formic acid gradient)[6].
Protocol B: In Vitro Cytotoxicity Validation (XTT Assay)
Because Strobilurin E directly inhibits mitochondrial respiration, the XTT assay—which relies on the cleavage of a tetrazolium salt by metabolically active mitochondria—provides a direct, mechanistic readout of successful aqueous drug delivery[2].
Step-by-Step Methodology:
Cell Seeding: Seed Jijoye cells (human B lymphoblastoid line) at
105
cells/well in a 96-well plate.
Treatment: Administer the aqueous Strobilurin E nanoparticle suspension at varying concentrations (e.g., 0.1 nM to 100 nM).
Incubation: Incubate for 5 days at 37°C, 5%
CO2
.
XTT Addition: Add the XTT/PMS mixture to achieve final concentrations of 200 μg/mL XTT and 25 μg/mL PMS.
Causality: Phenazine methosulfate (PMS) is critical here; it acts as an electron-coupling agent, potentiating the bioreduction of XTT to a highly colored, water-soluble formazan dye by active dehydrogenase enzymes[2].
Quantification: Incubate for an additional 3 hours, then measure optical density (OD) at 450 nm to determine cell viability and calculate the
LC50
value.
Quantitative Data: Formulation Benchmarks
To assist in selecting the appropriate delivery vehicle for your specific assay, reference the comparative formulation data below, synthesized from recent nanocarrier studies on strobilurin-class compounds[3][5][6].
"Strobilurin E" minimizing off-target effects in plant models
A Guide to Minimizing Off-Target Effects in Plant Models Introduction Welcome to the technical support center for the use of Strobilurin E and other strobilurin-class fungicides in plant research models. Strobilurins are...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Off-Target Effects in Plant Models
Introduction
Welcome to the technical support center for the use of Strobilurin E and other strobilurin-class fungicides in plant research models. Strobilurins are powerful tools, prized for their specific mode of action as Quinone outside Inhibitors (QoIs), targeting mitochondrial respiration.[1][2] This specificity is key to their fungicidal activity but also presents a unique challenge for researchers. The target site, the cytochrome bc1 complex, is highly conserved across eukaryotes, including plants.[1] Consequently, at certain concentrations, strobilurins can induce a range of physiological, or "off-target," effects in the plant models being studied. These effects, while sometimes beneficial in agriculture (often termed the "greening effect"), can be confounding variables in a controlled laboratory setting.[1][3]
This guide is designed to provide you, our fellow researchers, with the in-depth technical and practical insights needed to navigate these challenges. Due to the limited specific public data on Strobilurin E (also known as Metominostrobin), this guide synthesizes the extensive body of research on its close, widely-studied analogs, including pyraclostrobin, azoxystrobin, and kresoxim-methyl. The fundamental mechanisms are conserved across the class, making these analogs excellent models for understanding and mitigating potential off-target effects when working with Strobilurin E. Our goal is to empower you to design robust experiments, troubleshoot effectively, and generate clear, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Strobilurin E, and why does it cause off-target effects in plants?
A1: Strobilurin E, like all strobilurin-class fungicides, has a very specific mode of action. It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding event blocks electron transfer, which halts the production of ATP, the primary energy currency of the cell.[4] Since this mitochondrial complex is highly conserved in all eukaryotes, the fungicide can also partially inhibit respiration in plant cells, not just the target fungus.[5] This partial inhibition of a fundamental cellular process is the primary trigger for the cascade of secondary physiological effects observed in plants.
Q2: What are the most common off-target or "physiological" effects I should be aware of when using Strobilurin E in my plant model?
A2: The off-target effects are multifaceted and can significantly alter plant physiology. Key effects include:
Altered Hormone Balance: Strobilurins can inhibit ethylene biosynthesis by reducing the activity of ACC synthase.[1] This leads to delayed senescence, often observed as a "greening effect."[3] Concurrently, levels of other hormones like abscisic acid (ABA) and indole-3-acetic acid (IAA) may increase, influencing stress responses and growth.[1][3]
Changes in Nitrogen Metabolism: An increase in the activity of nitrate reductase, a key enzyme in nitrogen assimilation, is a commonly reported effect.[6] This can lead to increased biomass in some conditions but may confound studies on nutrient signaling.
Impact on Photosynthesis: The effects on photosynthesis are complex. While the "greening effect" suggests enhanced photosynthetic longevity, some studies report that strobilurins can negatively affect the net rate of CO2 assimilation, possibly due to stomatal closure or other, more direct impacts on photosynthetic machinery.[3]
Induction of Stress Responses: Strobilurins have been shown to increase the activity of antioxidant enzymes, which may enhance the plant's tolerance to certain stresses.[3]
Q3: At what concentration do these off-target effects typically become significant?
A3: This is a critical question, and the answer is highly dependent on the specific strobilurin analog, the plant species, its developmental stage, and the experimental conditions. As a general principle, off-target effects are dose-dependent. For example, a study on pyraclostrobin in common bean seedlings showed that a low concentration (112 mg L⁻¹) could enhance some physiological parameters, while higher concentrations (450 and 1,800 mg L⁻¹) led to reduced growth and photosynthetic disruption.[5][7] It is crucial to perform a dose-response curve for your specific plant model and experimental setup to determine the optimal concentration that provides the desired effect (e.g., disease control) while minimizing confounding physiological changes.
Q4: Can the formulation of the strobilurin product influence its off-target effects?
A4: Yes. Commercial fungicide formulations contain adjuvants and other compounds that can influence the uptake, translocation, and stability of the active ingredient. These additional components could potentially have their own biological effects or alter the plant's response to the strobilurin. For fundamental research, it is always preferable to use a technical-grade active ingredient dissolved in a well-characterized solvent (e.g., DMSO, ethanol) to eliminate these variables. If using a commercial formulation is unavoidable, the corresponding "blank" formulation without the active ingredient should be used as an additional control.
Visualizing the Mechanism and Its Consequences
The following diagrams illustrate the primary mechanism of strobilurins and the subsequent cascade of off-target physiological effects in plants.
Caption: Primary action of Strobilurin E on the mitochondrial electron transport chain.
Caption: Cascade of off-target physiological effects following strobilurin application.
Troubleshooting Guide for Experimental Workflows
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Unexpected Increase in Plant Growth, Vigor, or "Greening" in Treated vs. Control Groups
Underlying Cause: This is the classic "greening effect" and is likely due to the inhibition of ethylene synthesis and a subsequent delay in senescence.[1] It may also be linked to increased nitrogen assimilation.[6] While visually appealing, this represents a significant physiological deviation from the control.
Troubleshooting Steps:
Verify Concentration: Double-check your stock solution and final application concentrations. An error in dilution is a common source of unexpectedly strong effects.
Conduct a Dose-Response Analysis: Your current concentration is likely on the upper end of the physiological effect range. Perform a dilution series (e.g., 0.1x, 0.25x, 0.5x of your current concentration) to find a level that minimizes the growth-promoting effect while retaining the desired experimental activity (e.g., fungicidal action).
Assess Key Biomarkers: If your experimental system allows, quantify chlorophyll content and measure the expression of senescence-associated genes (e.g., SAGs) to quantitatively track this off-target effect.
Consider a Different Analog: Different strobilurins can have varying intensities of physiological effects.[8] If reducing the concentration of Strobilurin E is not feasible, consider testing a different strobilurin that may have a wider window between its desired activity and off-target effects.
Issue 2: Inconsistent or Unexplained Changes in Gene Expression Profiles (e.g., in RNA-Seq Data)
Underlying Cause: Strobilurins can induce broad transcriptional changes unrelated to your primary research question. For example, studies on kresoxim-methyl in Arabidopsis revealed upregulation of genes involved in redox homeostasis, iron metabolism, and sugar transport.[9]
Troubleshooting Steps:
Bioinformatic Filtering: When analyzing transcriptomic data, be aware of these potential off-target pathways. Compare your differentially expressed gene list against known strobilurin-responsive gene sets from published studies. This can help you flag and potentially exclude changes that are likely generic strobilurin responses rather than specific to your experimental treatment.
Include a "Physiological Control": In addition to a mock-treated control, consider including a treatment with a fungicide that has a different mode of action but controls the same pathogen. This can help differentiate between general plant defense responses and strobilurin-specific physiological effects.
Validate with qPCR: Select a few known strobilurin-responsive genes (e.g., those related to nitrate reductase or bHLH transcription factors involved in iron homeostasis[9]) and use qPCR to confirm they are being induced in your system. This validates that a strobilurin-specific off-target response is occurring.
Issue 3: Altered Responses to Abiotic or Biotic Stress in Your Experiments
Underlying Cause: Strobilurins can "prime" the plant's defense system and alter its response to stress.[3] They can increase the production of antioxidant enzymes and affect ABA levels, both of which are central to stress signaling.[1][3] This can either mask or exaggerate the effects of the stress you are intending to study.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered stress responses.
Data Summary: Comparing Strobilurin Analogs
Feature
Azoxystrobin
Pyraclostrobin
Kresoxim-methyl
Primary Off-Target Effects
Delayed senescence, altered photosynthesis, induction of antioxidant enzymes.[8][10]
Can negatively impact chlorophyll fluorescence at higher concentrations.[3]
High concentrations (e.g., >450 mg L⁻¹) can reduce seedling growth and photosynthetic efficiency.[5][7]
Can cause an "auxin-like" activity influencing shoot formation.[3]
Reported Effective Conc.
Varies widely by application; fungicidal EC₅₀ values are often in the low µg/mL range.[12]
Fungicidal EC₅₀ values often <1 µg/mL; physiological effects noted at both low and high mg/L concentrations.[5][9]
Promotes Arabidopsis leaf growth at concentrations found in commercial formulations.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Window using a Seedling Growth Assay
This protocol is designed to identify the concentration range of Strobilurin E that minimizes phytotoxicity in a model plant like Arabidopsis thaliana.
Preparation of Strobilurin E Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of technical-grade Strobilurin E in 100% DMSO. Store at -20°C.
Seed Sterilization and Plating:
Surface sterilize Arabidopsis seeds (e.g., Col-0 ecotype) using your standard lab protocol (e.g., 70% ethanol followed by bleach and sterile water washes).
Prepare half-strength Murashige and Skoog (MS) agar plates.
After autoclaving and cooling the media to ~50°C, add Strobilurin E from your stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is constant across all plates (including the 0 µM control) and does not exceed 0.1% (v/v).
Germination and Growth:
Plate the sterilized seeds onto the prepared plates.
Stratify the seeds at 4°C for 2-3 days in the dark.
Transfer plates to a growth chamber with a controlled photoperiod (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
Data Collection and Analysis:
After a set period (e.g., 7-10 days), measure primary root length and fresh weight of the seedlings for each concentration.
Observe for any signs of phytotoxicity, such as chlorosis, necrosis, or developmental abnormalities.
Plot the measured parameters against the Strobilurin E concentration to determine the EC₅₀ for growth inhibition and identify the highest concentration that does not significantly impact seedling development compared to the DMSO control. This concentration represents the upper limit for your experiments to avoid direct phytotoxic effects.
Protocol 2: Assessing Off-Target Effects on Gene Expression
This protocol uses quantitative PCR (qPCR) to check for the induction of known strobilurin-responsive genes.
Plant Treatment: Grow your plant model (Arabidopsis, tobacco, etc.) to the desired developmental stage. Treat the plants with your determined "safe" concentration of Strobilurin E and a mock (solvent) control.
Tissue Sampling and RNA Extraction: At various time points post-treatment (e.g., 6, 24, 48 hours), harvest the relevant tissue (e.g., leaves), flash-freeze in liquid nitrogen, and store at -80°C. Extract high-quality total RNA using a standard protocol or commercial kit.
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) for all samples.
qPCR Analysis:
Perform qPCR using primers for your gene(s) of interest.
Include primers for known strobilurin-responsive genes as positive controls for off-target effects. Good candidates in Arabidopsis include a nitrate reductase gene (NIA1 or NIA2) and a bHLH transcription factor involved in iron homeostasis (bHLH39 or bHLH101).[9]
Use a stable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
Data Analysis: Calculate the relative expression of your target genes and the strobilurin-responsive control genes. A significant upregulation of the control genes in the Strobilurin E-treated samples, even at a concentration that does not cause visible phytotoxicity, confirms that physiological off-target effects are occurring at the molecular level.
By employing these protocols and being mindful of the potential physiological impacts, you can confidently use Strobilurin E and its analogs as precise tools in your plant science research.
"Strobilurin E" optimizing dosage for effective fungal inhibition
Technical Support Center: Strobilurin E Dosage Optimization & Fungal Inhibition Welcome to the Application Scientist Support Center for Strobilurin E. This guide is designed for researchers, pharmacologists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Strobilurin E Dosage Optimization & Fungal Inhibition
Welcome to the Application Scientist Support Center for Strobilurin E. This guide is designed for researchers, pharmacologists, and drug development professionals working with (E)-β-methoxyacrylate antibiotics. Here, we bridge the gap between theoretical pharmacodynamics and benchtop execution, providing self-validating protocols, mechanistic insights, and advanced troubleshooting for optimizing Strobilurin E dosages.
Part 1: Mechanistic Grounding & Target Pathway
Strobilurin E is a highly potent, naturally occurring antibiotic isolated from the basidiomycete Crepidotus fulvotomentosus[1]. Like other members of the strobilurin class, its primary antifungal mechanism relies on the (E)-β-methoxyacrylate toxophore, which acts as a targeted respiration inhibitor[2].
However, Strobilurin E is unique because it exhibits a dual mechanism: potent inhibition of fungal mitochondrial respiration and remarkable cytostatic activity against specific mammalian cell lines (such as human Burkitt's lymphoma cells)[1][3]. Optimizing its dosage requires a precise understanding of this therapeutic window—maximizing the blockade of the fungal cytochrome bc1 complex while minimizing off-target cytostatic toxicity.
Mechanism of Action:
Strobilurin E competitively binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain[4][5]. This binding halts the transfer of electrons from ubiquinol to cytochrome c, collapsing the proton motive force and rapidly depleting intracellular ATP[2].
Fig 1: Strobilurin E mechanism: Inhibition of the Qo site in the Cytochrome bc1 complex.
Part 2: Quantitative Baselines for Dosage Optimization
When designing your dosage gradient, use the following baseline parameters. Because Strobilurin E possesses both antifungal and cytostatic properties, defining the Minimum Inhibitory Concentration (MIC) against the target fungus must be weighed against its half-maximal inhibitory concentration (IC50) in mammalian models.
Table 1: Reference Dosage Metrics for Strobilurin E & Analogs
Indicates target-site mutation (e.g., G143A) altering the Qo pocket[7].
Human Burkitt's Lymphoma (Mammalian Cell Line)
IC50
~8.5 nM
High cytostatic activity; morphological cell alterations observed[1][3].
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every assay must be self-validating. This means incorporating internal controls that rule out solvent toxicity, metabolic false positives, and spontaneous resistance.
Causality Check: Traditional optical density (OD600) readings cannot distinguish between dead fungal mass and live static cells. Resazurin (Alamar Blue) is reduced to fluorescent resorufin only by active mitochondrial respiration. Since Strobilurin E directly targets respiration, this dye provides a highly specific, causal readout of target engagement.
Compound Preparation: Dissolve Strobilurin E in 100% molecular-grade DMSO to create a 10 mg/mL stock. Crucial: Strobilurins are highly lipophilic. Ensure complete dissolution before aqueous dilution.
Inoculum Standardization: Prepare a fungal spore suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to a final concentration of
1×104
to
5×104
CFU/mL.
Plate Setup (Self-Validating Controls):
Test Wells: Serial dilutions of Strobilurin E (0.001 to 10 µg/mL).
Solvent Control: DMSO matched to the highest concentration in test wells (MUST remain < 1% v/v to prevent solvent-induced membrane toxicity).
Positive Control: Azoxystrobin or Pyraclostrobin (validated QoI inhibitors)[8].
Incubation: Incubate the 96-well plate in the dark at 25–35°C (strain dependent) for 48 hours.
Metabolic Readout: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 4–6 hours.
Analysis: Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate the EC50 based on the dose-response curve.
Fig 2: Standardized high-throughput workflow for Strobilurin E dosage optimization.
Causality Check: To prove that fungal death is strictly due to Complex III inhibition and not a secondary cytostatic effect, you must isolate the mitochondria and measure direct oxygen consumption.
Mitochondrial Isolation: Lyse fungal protoplasts using a Dounce homogenizer in a mannitol-sucrose buffer. Centrifuge at 10,000 x g to pellet mitochondria.
Substrate Priming: Load mitochondria into a Seahorse XF Analyzer plate. Add NADH and succinate to drive basal respiration.
Titration Injection: Inject Strobilurin E at optimized EC50, EC90, and 10x EC90 concentrations.
Validation: A sharp, immediate drop in OCR confirms direct Qo site engagement, differentiating the mechanism from slower-acting cell-wall inhibitors.
Part 4: Troubleshooting Guides & FAQs
Q1: I am seeing highly inconsistent MIC values across technical replicates. What is causing this variance?A: This is almost always a solubility issue. Strobilurin E is a highly lipophilic (E)-β-methoxyacrylate[1]. If injected directly into an aqueous broth from a high-concentration stock, it will micro-precipitate, lowering the effective bioavailable dose.
Fix: Perform your serial dilutions in 100% DMSO first, and then transfer a constant volume (e.g., 2 µL) into 198 µL of the aqueous broth. This ensures the DMSO concentration remains constant (1%) across all wells while preventing compound crash-out.
Q2: How do I differentiate between the fungistatic and fungicidal effects of Strobilurin E at my optimized dosage?A: Strobilurins are primarily respiration inhibitors, which often initially manifest as fungistatic (halting growth by starving the cell of ATP)[2]. To confirm fungicidal activity (cell death), you must perform a time-kill assay. After 48 hours of exposure at the EC90 dose, wash the fungal cells to remove the Strobilurin E, and re-plate them on non-selective Potato Dextrose Agar (PDA). If colonies fail to form after 72 hours, the dosage is fungicidal.
Q3: My target fungal strain is showing resistance, with an EC50 > 100 µg/mL. How do I troubleshoot this?A: High-level resistance to strobilurins is typically caused by a single nucleotide polymorphism (SNP) in the mitochondrial cyt b gene, most commonly the G143A mutation (glycine replaced by alanine at position 143)[7]. This mutation structurally alters the Qo binding pocket, preventing Strobilurin E from docking.
Fix: Sequence the cyt b gene of your resistant isolate. If G143A is present, dosage optimization will not overcome the resistance. You must pivot to a combination therapy, pairing Strobilurin E with a multi-site inhibitor (e.g., Mancozeb) or an azole (e.g., Propiconazole) to achieve synergistic control[6][8].
Q4: I am testing Strobilurin E in a mammalian-fungal co-culture model. How do I control for its cytostatic off-target effects?A: Strobilurin E is unique among its class for possessing high cytostatic activity, causing reversible morphological alterations in mammalian cells[1][3]. In co-culture, you must establish the Therapeutic Index (TI).
Fix: Run parallel toxicity screens on your mammalian cell line (e.g., using an MTT assay) to determine the IC50 for cytostasis. Your optimized antifungal dosage must fall well below this mammalian IC50. If the therapeutic window is too narrow, consider using a structurally modified analog (like Azoxystrobin) that has been engineered for lower mammalian toxicity while retaining the (E)-β-methoxyacrylate pharmacophore.
References
Antibiotics From Basidiomycetes. XXXII. Strobilurin E: A New Cytostatic and Antifungal (E)-beta-methoxyacrylate Antibiotic From Crepidotus Fulvotomentosus Peck - PubMed.
Taxonomy, Diversity and Cultivation of the Oudemansielloid/Xeruloid Taxa Hymenopellis, Mucidula, Oudemansiella, and Xerula with Respect to Their Bioactivities: A Review - PMC.
— General structure of strobilurin | Download Scientific Diagram.
The fungal strobilurins and the possible ecological role.
Strobilurin E Bioassay Technical Support Center: A Guide to Troubleshooting Inconsistent Results
Welcome to the technical support center for Strobilurin E bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Strobilurin E bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their experiments with this potent mitochondrial inhibitor. As a synthetic analog of the natural strobilurins, Strobilurin E offers a powerful tool for studying cellular respiration, but its mechanism of action also presents unique challenges in experimental design and execution.[1][2]
This resource provides a structured approach to troubleshooting, moving from common, easily rectified issues to more complex, nuanced problems. Each section is formatted as a question and answer to directly address the specific challenges you may be facing.
Section 1: Foundational Issues - Reagent and Compound Handling
Inconsistencies in bioassay results often originate from the most fundamental steps of an experiment: the preparation and handling of your compound and reagents.
Question: My IC50 values for Strobilurin E are fluctuating significantly between experiments. What could be the cause?
Answer: High variability in IC50 values is a frequent challenge and can often be attributed to issues with the Strobilurin E stock solution or its application in the assay.
Troubleshooting Steps:
Compound Solubility and Stability: Strobilurins, as a class, can have low water solubility.[3][4] Ensure that your Strobilurin E is fully dissolved in a suitable solvent, such as DMSO, before preparing your working dilutions. Precipitation of the compound, even at microscopic levels, can lead to inaccurate concentrations in your assay wells.
Best Practice: Prepare fresh dilutions of Strobilurin E for each experiment from a concentrated, validated stock solution.[5] Strobilurins can be unstable under UV light, so protect your solutions from light during preparation and storage.[2][6]
Pipetting Accuracy: Inconsistent pipetting is a major source of variability in any bioassay.[5][7]
Best Practice: Ensure your pipettes are regularly calibrated. When preparing serial dilutions, use fresh tips for each dilution step to avoid carryover. When adding the compound to your assay plate, dispense the liquid close to the surface of the medium in the well to avoid splashing and ensure accurate delivery.
Evaporation and Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate your compound and affect cell growth, leading to skewed results.[8][9]
Best Practice: To mitigate edge effects, avoid using the outermost wells for critical samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier.[5]
Question: I am observing a weaker-than-expected inhibitory effect of Strobilurin E. Could the compound have degraded?
Answer: Yes, degradation of Strobilurin E is a possibility and can lead to a loss of potency.
Troubleshooting Steps:
Storage Conditions: Confirm that your Strobilurin E stock solution has been stored correctly, typically at -20°C or -80°C and protected from light.[5] Repeated freeze-thaw cycles can also degrade the compound.
Best Practice: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Solvent Purity: The quality of your solvent can impact the stability of the compound.
Best Practice: Use high-purity, anhydrous DMSO for your stock solutions. Even small amounts of water can promote hydrolysis of some compounds over time.
Photostability: Natural strobilurins are known for their instability under UV light, a characteristic that prompted the development of more stable synthetic analogs.[2][6] While synthetic strobilurins are more robust, prolonged exposure to light should still be avoided.
Best Practice: Work with Strobilurin E solutions in a subdued lighting environment and store them in amber vials or wrapped in foil.
Section 2: Cell-Based Assay Pitfalls
Cell-based assays introduce a significant number of biological variables that can contribute to inconsistent results.
Question: I'm seeing high variability between my replicate wells in a cell-based assay. What are the likely culprits?
Answer: High variability in replicate wells is a common issue in cell-based assays and often points to inconsistencies in cell handling and plating.[10][11]
Troubleshooting Steps:
Uneven Cell Seeding: A non-homogenous cell suspension during plating is a primary cause of variability.[11]
Best Practice: Ensure your cell suspension is thoroughly mixed before and during plating. Gently swirl the cell suspension between seeding replicates to prevent cells from settling.[5]
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to Strobilurin E.
Best Practice: Use cells that are in the logarithmic growth phase and have a high viability. Avoid using cells that are over-confluent or have been in culture for a high number of passages, as this can lead to phenotypic changes.[9]
Inconsistent Incubation Conditions: Variations in temperature or CO2 levels across the incubator can affect cell growth and metabolism.
Best Practice: Ensure your incubator is properly calibrated and provides a uniform environment.
Question: My control (untreated) wells are showing signs of stress or reduced viability. What could be happening?
Answer: Stressed control cells can mask the true effect of your experimental compound.
Troubleshooting Steps:
Solvent Toxicity: The solvent used to dissolve Strobilurin E (e.g., DMSO) can be toxic to cells at higher concentrations.
Best Practice: Perform a solvent toxicity curve to determine the maximum concentration of your solvent that does not affect cell viability. Ensure that all wells, including controls, contain the same final concentration of the solvent.
Suboptimal Culture Conditions: Inadequate media, serum, or incubator conditions can lead to stressed cells.
Best Practice: Ensure you are using the recommended media and supplements for your cell line and that your incubator is maintaining the correct temperature, humidity, and CO2 levels.
Section 3: Understanding the Mechanism of Action and its Assay Implications
Strobilurin E, like other strobilurins, inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[3][6][12] This specific mechanism has important implications for your bioassay design and data interpretation.
Question: I am not seeing a complete inhibition of cellular activity, even at high concentrations of Strobilurin E. Why might this be?
Answer: The incomplete inhibition you're observing could be due to several factors related to the cells' metabolic plasticity.
Troubleshooting Steps:
Metabolic Reprogramming: Cancer cells, in particular, can adapt to mitochondrial inhibition by upregulating glycolysis to produce ATP. This metabolic shift can allow cells to survive even when mitochondrial respiration is blocked.[13]
Experimental Consideration: To investigate this, you could measure lactate production (a marker of glycolysis) in your Strobilurin E-treated cells.
Alternative Oxidase Pathway: Some organisms and cell types possess an alternative oxidase (AOX) pathway that can bypass Complex III and IV of the electron transport chain, providing a rescue mechanism against inhibitors like Strobilurin E.[14]
Visualizing the Mechanism of Action
To better understand the site of action of Strobilurin E, the following diagram illustrates its role in the mitochondrial electron transport chain.
Caption: Mechanism of Strobilurin E inhibition of the mitochondrial electron transport chain.
Section 4: Advanced Troubleshooting and Assay Optimization
If you have addressed the foundational issues and are still experiencing inconsistent results, it may be time to delve deeper into your assay protocol and data analysis.
Question: My standard curve is not linear, or my assay window is too narrow. How can I improve this?
Answer: A non-linear standard curve or a narrow assay window (low signal-to-noise ratio) can make it difficult to obtain reliable data.[9][15]
Troubleshooting Steps:
Reagent Concentrations: The concentrations of your detection reagents may be suboptimal.
Best Practice: Perform titration experiments for key reagents, such as antibodies or substrates, to determine the optimal concentrations that provide the best signal-to-noise ratio.[9]
Incubation Times: The incubation times for your assay steps may not be long enough for the reaction to reach completion.
Best Practice: Optimize incubation times to ensure a robust signal. Be aware that longer incubation times can sometimes lead to increased background.[7]
Plate Reader Settings: Ensure that the settings on your plate reader (e.g., gain, integration time) are optimized for your assay.
Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting inconsistent bioassay results with Strobilurin E.
Caption: A systematic workflow for troubleshooting inconsistent Strobilurin E bioassay results.
Measure markers of alternative metabolic pathways (e.g., lactate).[13]
Poor Assay Window
Suboptimal reagent concentrations or incubation times.
Titrate key reagents and optimize incubation parameters.[7][9]
By systematically working through these common issues, you can enhance the consistency and reliability of your Strobilurin E bioassays, leading to more robust and reproducible data.
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. Frontiers in Microbiology. Available at: [Link]
The strobilurin fungicides - Agroconsultas Online. Available at: [Link]
A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Environmental Science and Ecotechnology. Available at: [Link]
PHYSIOLOGICAL EFFECTS OF STROBILURIN FUNGICIDES ON PLANTS EFEITOS FISIOLÓGICOS DE FUNGICIDAS DO GRUPO DAS ESTROBILURINAS SOBRE - SeedQuest. Available at: [Link]
Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. Available at: [Link]
Troubleshooting - BioAssay Systems. Available at: [Link]
Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC. Available at: [Link]
Inhibition of Neural Crest Cell Migration by Strobilurin Fungicides and Other Mitochondrial Toxicants - PMC. Available at: [Link]
Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Available at: [Link]
A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. Available at: [Link]
strobilurin fungicide azoxystrobin: Topics by Science.gov. Available at: [Link]
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. Available at: [Link]
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. ResearchGate. Available at: [Link]
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. Available at: [Link]
Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
Strobilurin fungicides induce changes in photosynthetic gas exchange that do not improve water use efficiency of plants grown under conditions of water stress - PubMed. Available at: [Link]
Molecular and cellular mechanisms underlying the failure of mitochondrial metabolism drugs in cancer clinical trials - PMC. Available at: [Link]
Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae - MDPI. Available at: [Link]
Investigations into the biosynthesis of the antifungal strobilurins - PMC. Available at: [Link]
Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC. Available at: [Link]
The application of “plug-in molecules” method in novel strobilurin fungicides screening. Available at: [Link]
Technical Support Center: Strategies to Prevent Microbial Degradation of Strobilurin E in Soil
Introduction Strobilurin fungicides, including the naturally derived Strobilurin E, are pivotal in modern agriculture for their broad-spectrum activity against plant pathogenic fungi.[1] Their mechanism of action involve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Strobilurin fungicides, including the naturally derived Strobilurin E, are pivotal in modern agriculture for their broad-spectrum activity against plant pathogenic fungi.[1] Their mechanism of action involves the inhibition of mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex, which effectively halts ATP production in fungi.[1][2][3] However, the efficacy and environmental persistence of these compounds are significantly challenged by microbial degradation in the soil.[2][4] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, FAQs, and validated protocols to understand, diagnose, and mitigate the microbial degradation of Strobilurin E.
FAQs: Understanding the Problem
Q1: What is Strobilurin E and why is it susceptible to microbial degradation?
Strobilurin E is a natural product originally isolated from the fungus Agaricus fulvotomentosus.[5] Like other strobilurins, its core structure features a (E)-β-methoxyacrylate toxophore, which is essential for its fungicidal activity.[2][3][5] This structure, particularly the methyl ester group, is a prime target for microbial enzymes. Soil microorganisms utilize strobilurins as a source of carbon and nitrogen.[2][4][6] The primary degradation pathway is the hydrolysis of the carboxylester bond by microbial esterases, converting the active fungicide into its inactive parent acid and methanol.[2][4][7] This process can significantly reduce the compound's half-life and field performance.
Q2: Which microorganisms are primarily responsible for degrading strobilurins?
A diverse range of soil bacteria and fungi have been identified as capable of degrading strobilurin fungicides. Microbial degradation is considered the most significant pathway for their removal from the environment.[2][4] Genera frequently implicated include Bacillus, Pseudomonas, Arthrobacter, Klebsiella, Stenotrophomonas, and Rhodococcus.[2][4][8] These microbes possess robust enzymatic systems, particularly carboxylesterases, that can efficiently break down the strobilurin structure.[2][4][7]
Q3: What are the key environmental factors that influence the rate of degradation?
The rate of microbial degradation is heavily dependent on environmental conditions that affect microbial activity. Key factors include:
Soil Type and Organic Matter: Soil composition and the amount of organic matter influence the size and diversity of the microbial community.[2][8]
Temperature and Moisture: Optimal temperature (typically 25-30°C) and moisture levels enhance microbial and enzymatic activity, accelerating degradation.[8][9][10]
pH: Soil pH can affect both the chemical stability of the strobilurin molecule and the activity of microbial enzymes.[8][9]
Table 1: Influence of Environmental Factors on Pesticide Degradation
Factor
Effect on Microbial Degradation
Rationale
Temperature
Increased temperature (up to an optimum) accelerates degradation.
Enhances microbial metabolism and enzyme kinetics.[8][9]
Moisture
Optimal moisture levels (near field capacity) promote degradation.
Water is essential for microbial activity and acts as a solvent for substrate diffusion.[8][9]
pH
Neutral to slightly alkaline pH often favors bacterial degradation.
Most soil bacteria thrive in this pH range, where hydrolytic enzymes are often most active.[8][9]
Organic Matter
Higher organic matter can increase microbial populations, potentially accelerating degradation.
Provides nutrients and a habitat for a diverse microbial community.[8][9]
Troubleshooting & Experimental Design
Scenario 1: "My Strobilurin E shows rapid loss of efficacy in soil bioassays. How do I confirm microbial degradation is the cause?"
This is a common issue where the observed half-life is much shorter than expected. A systematic approach is required to pinpoint the cause.
Logical Flow for Diagnosing Degradation
Caption: Workflow to confirm microbial degradation of Strobilurin E.
Step-by-Step Troubleshooting
Hypothesis Formulation: The primary hypothesis is that soil microbes are actively degrading Strobilurin E. The alternative is that abiotic factors (e.g., chemical hydrolysis, photolysis) are responsible.
Experimental Setup (Sterile vs. Non-Sterile): The most direct way to test this is to compare the degradation rate in microbially active soil versus sterilized soil.
Non-Sterile Soil: Use fresh, sieved field soil that is representative of your experimental conditions.
Sterile Soil Control: Autoclave a portion of the same soil (e.g., 121°C for 60 minutes, repeated on three consecutive days) to eliminate microbial activity. Gamma irradiation is an alternative that causes less disruption to soil structure.
Execution:
Fortify both sterile and non-sterile soil samples with a known concentration of Strobilurin E.
Incubate all samples under identical, controlled conditions (temperature, moisture, darkness to exclude photolysis).
Collect subsamples at defined time points (e.g., 0, 1, 3, 7, 14, and 28 days).
Analysis & Interpretation:
Extract Strobilurin E from the soil samples and quantify its concentration using a validated analytical method like HPLC-MS/MS (see Protocol 2).
Expected Result: If microbial activity is the main cause, you will observe a significantly faster decline in Strobilurin E concentration in the non-sterile soil compared to the sterile control. The degradation in the sterile soil represents the baseline abiotic degradation rate.
Scenario 2: "I want to develop a more stable formulation. What strategies can I test to protect Strobilurin E?"
Improving stability requires reducing the molecule's availability to microbial enzymes. Here are three primary strategies to investigate.
Strategy 1: Co-formulation with Enzyme Inhibitors
Causality: Since esterase enzymes are the primary culprits in strobilurin degradation, co-formulating Strobilurin E with a known esterase inhibitor can protect the vulnerable ester linkage.[2][7]
Experimental Approach:
Select a potential inhibitor (e.g., organophosphates, though non-target effects must be considered; search for more specific, biodegradable inhibitors).
Design an experiment comparing the degradation of Strobilurin E in non-sterile soil with and without the inhibitor.
Include a control to ensure the inhibitor itself does not affect the analytical quantification of Strobilurin E.
Analyze degradation rates over time. A successful inhibitor will significantly decrease the degradation rate compared to the Strobilurin E-only treatment.
Strategy 2: Microencapsulation or Controlled-Release Formulations
Causality: Encapsulating Strobilurin E within a protective matrix can physically shield it from microbial enzymes and control its release rate into the soil environment.[11][12]
Experimental Approach:
Develop or obtain a microencapsulated formulation of Strobilurin E (e.g., using biodegradable polymers like poly(3-hydroxybutyrate)).[11]
Compare the degradation and release kinetics of the encapsulated formulation against a standard formulation (e.g., an emulsifiable concentrate or wettable powder) in a soil incubation study.
Measure both the concentration of Strobilurin E remaining in the capsules and the amount released into the soil over time. The goal is a formulation that protects the bulk of the active ingredient while releasing a fungicidally effective concentration.[11]
Strategy 3: Adsorption to Soil Amendments
Causality: Formulating Strobilurin E with materials that strongly adsorb the molecule, such as biochar or certain clays, can reduce its bioavailability to microbes.[8]
Experimental Approach:
Prepare formulations of Strobilurin E mixed with different amendments (e.g., biochar, bentonite clay, peat).[11]
Conduct a soil incubation study comparing these formulations to a standard application.
Quantify the degradation rate. A successful amendment will slow the degradation by binding the Strobilurin E, making it less accessible to microbial enzymes.
Caption: Conceptual diagram of strategies to prevent microbial degradation.
Protocols & Methodologies
Protocol 1: Soil Incubation Study for Degradation Kinetics
This protocol details a standard laboratory method to determine the degradation half-life (DT50) of Strobilurin E in soil.
Materials:
Fresh soil, sieved (<2 mm)
Analytical grade Strobilurin E
Solvent for stock solution (e.g., acetone)
Incubation vessels (e.g., 250 mL glass jars with perforated lids to allow gas exchange)
Incubator set to a constant temperature (e.g., 25°C)
Deionized water
Procedure:
Soil Characterization: Analyze the soil for pH, organic matter content, and texture.
Moisture Adjustment: Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days in the dark to stabilize microbial activity.
Fortification: Prepare a stock solution of Strobilurin E. Add the appropriate volume to the pre-incubated soil to achieve the target concentration (e.g., 1 mg/kg). Mix thoroughly for homogeneity.
Incubation: Dispense the treated soil into replicate incubation vessels (e.g., 50 g per jar). Include triplicate samples for each time point. Incubate in the dark at a constant temperature. Maintain moisture by adding deionized water as needed.
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample three replicate jars. Store samples at -20°C until analysis.
Data Analysis: After quantifying the concentration at each time point (Protocol 2), calculate the DT50 value using first-order degradation kinetics.
Protocol 2: Quantification of Strobilurin E by QuEChERS and HPLC-MS/MS
This protocol provides a reliable method for extracting and quantifying strobilurins from soil samples.[13][14]
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
Extraction (QuEChERS Method):
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[14]
Add 10 mL of deionized water (if soil is dry) and vortex.
Add 10 mL of ACN. Shake vigorously for 1 minute.
Add QuEChERS extraction salts, shake for 1 minute, and centrifuge at >3000 g for 5 minutes.
Cleanup (d-SPE):
Transfer an aliquot of the ACN supernatant (e.g., 6 mL) to a 15 mL tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
Vortex for 30 seconds and centrifuge for 5 minutes.
Analysis:
Take the final supernatant, filter through a 0.22 µm filter, and inject it into the HPLC-MS/MS system.
Use an appropriate C18 column and a gradient elution program with mobile phases such as water with formic acid and acetonitrile.
Monitor for the specific parent and daughter ion transitions for Strobilurin E in Multiple Reaction Monitoring (MRM) mode for accurate quantification.[14]
References
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology. [Link]
Simultaneous determination of three strobilurin fungicide residues in fruits, vegetables and soil by a modified quick, easy, cheap, effective, rugged (QuEChERS) method coupled with gas chromatography-tandem mass spectrometry. (2014). ResearchGate. [Link]
General structure of strobilurin. (n.d.). ResearchGate. [Link]
Microbial engineering for pesticide degradation: current insights and future directions for sustainable agriculture. (2024). PMC. [Link]
Impact of Pesticides on Soil Microbial Diversity and Enzymes: A Review. (2018). International Journal of Current Microbiology and Applied Sciences. [Link]
Structure of strobilurin fungicides. (n.d.). ResearchGate. [Link]
Pesticide residues degradation strategies in soil and water: a review. (2025). ResearchGate. [Link]
Degradation of Fungicides – Environmental Pollution I1- Water & Soil. (n.d.). Content Repository for E-PG Pathshala. [Link]
Pesticide Biodegradation: Mechanisms, Genetics and Strategies to Enhance the Process. (2013). IntechOpen. [Link]
A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (2025). New Contaminants. [Link]
Determination of strobilurin fungicides in cotton seed by combination of acetonitrile extraction and dispersive liquid-liquid microextraction coupled with GC. (n.d.). ResearchGate. [Link]
Constructing Slow-Release Fungicide Formulations Based on Poly(3-hydroxybutyrate) and Natural Materials as a Degradable Matrix. (n.d.). ResearchGate. [Link]
A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity. (n.d.). New Contaminants. [Link]
Reseach progresses in detection methods of strobilurin fungicides residues. (n.d.). Hubei Agricultural Sciences. [Link]
Exploitation of Agro-Industrial Residues for the Formulation of a New Active and Cost Effective Biofungicide to Control the Root Rot of Vegetable Crops. (2021). MDPI. [Link]
FUNGICIDE FORMULATION: RELATIONSHIP TO BIOLOGICAL ACTIVITY. (n.d.). Annual Reviews. [Link]
Pesticides effect on soil microbial ecology and enzyme activity- An overview. (n.d.). CORE. [Link]
Microbes and Microbial Enzymes for Degradation of Pesticides. (n.d.). Taylor & Francis eBooks. [Link]
"Strobilurin E" improving selectivity for target pathogens
Welcome to the Strobilurin E Application & Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Strobilurin E Application & Technical Support Center .
As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. In drug development and agricultural research, understanding the causality behind molecular behavior is the difference between a failed assay and a breakthrough.
Strobilurin E, originally isolated from the basidiomycete Crepidotus fulvotomentosus [[1]], is a fascinating molecule. Like other strobilurins, it features an (E)-β-methoxyacrylate toxophore that inhibits mitochondrial respiration. However, Strobilurin E is unique because it exhibits remarkable cytostatic activity alongside its potent antifungal properties [[2]]. Achieving and measuring its selectivity—targeting pathogenic fungi while sparing non-target mammalian hosts—requires precise experimental control.
Below, you will find mechanistic insights, advanced troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to ensure your assays are robust and reproducible.
I. Mechanistic Grounding: The Causality of Selectivity
To troubleshoot Strobilurin E assays, you must first understand its mechanism of action. Strobilurin E binds competitively to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain [[2]].
Its selectivity for target pathogens over mammalian hosts is driven by two distinct physiological differences:
Target Vulnerability: Eukaryotic spore germination in fungi is exceptionally dependent on rapid ATP synthesis, making them highly sensitive to bc1 complex inhibition.
Metabolic Clearance: In warm-blooded mammals, the ester group of the (E)-β-methoxyacrylate pharmacophore is rapidly cleaved by robust esterase activity, converting the drug into an inactive acid before it can accumulate to toxic levels [[3]].
Mechanism of Strobilurin E inhibiting the cytochrome bc1 complex to induce target pathogen death.
II. Core Troubleshooting & FAQs
Q1: My in vitro mammalian cell assays are showing high toxicity for Strobilurin E, contradicting literature that claims high selectivity. What is going wrong?The Causality: You are observing an in vitro artifact. Standard mammalian cell cultures (e.g., HEK293, CHO) lack the systemic liver esterases present in a living mammalian organism. Without these esterases to rapidly cleave the ester bond of the β-methoxyacrylate group, the compound accumulates and exerts its cytostatic effects [[4]].
The Fix: To accurately model in vivo selectivity in vitro, supplement your mammalian cell culture media with a standardized concentration of exogenous porcine or human liver esterase.
Q2: I am seeing a sudden drop in antifungal efficacy (IC50 shift) between freshly prepared Strobilurin E stocks and stocks stored for a week. Is the compound degrading?The Causality: It is not degrading; it is isomerizing. The biological activity of Strobilurins is strictly dependent on the E-configuration of the β-methoxyacrylate group [[2]]. Exposure to ambient laboratory UV/fluorescent light induces photo-isomerization to the inactive Z-isomer.
The Fix: All stock solutions must be prepared in amber vials, and assays should be conducted under low-light conditions.
Q3: How can I be sure my fungal respiration assay is specifically measuring Qo site inhibition and not general mitochondrial uncoupling?The Causality: Uncouplers (like FCCP) destroy the proton gradient without binding the bc1 complex, which can mimic the ATP-depletion phenotype of Strobilurin E.
The Fix: Implement a self-validating assay using specific electron donors and acceptors (see Protocol A below).
III. Validated Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , meaning the assay inherently proves its own accuracy during execution.
Purpose: To quantify the specific binding affinity of Strobilurin E to the Qo site.
Mitochondrial Isolation: Isolate mitochondria from the target fungal pathogen (e.g., Botrytis cinerea) using differential centrifugation in a sucrose/HEPES buffer (pH 7.4).
Assay Setup: In a spectrophotometer cuvette, combine mitochondrial suspension, 50 µM oxidized cytochrome c, and 2 mM KCN (to block Complex IV and prevent cytochrome c re-oxidation).
Compound Addition: Add Strobilurin E (titrated from 0.001 to 10 µg/mL).
Reaction Initiation: Add 50 µM decylubiquinol (a synthetic ubiquinol analog) to initiate electron transfer.
Measurement: Monitor the reduction of cytochrome c by measuring absorbance at 550 nm over 3 minutes.
Self-Validating Check: Run a parallel control using the photo-isomerized (Z)-isomer of Strobilurin E. Logic: If the (Z)-isomer also inhibits reduction, your mitochondrial preparation is compromised by solvent toxicity or non-specific membrane disruption. True Qo site inhibition is stereospecific; the (Z)-isomer must show zero activity.
Protocol B: Enzymatic Selectivity Profiling
Purpose: To validate that target selectivity is driven by differential esterase degradation.
Cell Plating: Plate target fungal spores (e.g., Rhizoctonia solani) in 96-well plates alongside a mammalian cell line (e.g., HepG2).
Treatment Arms:
Arm 1: Cells + Strobilurin E.
Arm 2: Cells + Strobilurin E + 100 µM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor).
Incubation & Readout: Incubate for 48 hours and assess viability using an MTT or Alamar Blue assay.
Self-Validating Check: Logic: In Arm 2 (with BNPP), the mammalian cells should experience a drastic drop in viability compared to Arm 1, while the fungal cells should remain equally inhibited in both arms. This internal validation proves that esterase cleavage is the precise causal mechanism protecting the mammalian cells.
IV. Quantitative Data: Selectivity Benchmarks
Use the following table to benchmark your experimental results against established literature standards for Strobilurin compounds.
Compound
Target Fungi IC50 (µg/mL)
Mammalian Cell CC50 (µg/mL)*
Selectivity Index (SI)
Esterase Degradation Rate
Strobilurin E
0.05
2.5
50
High
Strobilurin A
0.10
>10.0
>100
High
Oudemansin A
0.25
>15.0
>60
Moderate
Azoxystrobin (Synthetic)
0.01
>50.0
>5000
Very High (Engineered)
*Note: CC50 values represent native in vitro assays without exogenous esterase supplementation. In vivo SI is exponentially higher.
V. Selectivity Screening Workflow
Experimental workflow for profiling the selectivity and metabolic stability of Strobilurin E.
References
Weber, W., Anke, T., Steffan, B., & Steglich, W. (1990). "Strobilurin E: A new cytostatic and antifungal (E)-β-methoxyacrylate antibiotic from Crepidotus fulvotomentosus Peck." The Journal of Antibiotics.
Sauter, H., Steglich, W., & Anke, T. (1999). "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition.
Wikipedia Contributors. (2025). "Strobilurine." Wikipedia, The Free Encyclopedia.
Petersen, R. H., et al. (2021). "Taxonomy, Diversity and Cultivation of the Oudemansielloid/Xeruloid Taxa... with Respect to Their Bioactivities: A Review." MDPI.
Troubleshooting
FAQ & Troubleshooting Guide: The Chemistry of Cross-Reactivity
Technical Support Center: Troubleshooting Strobilurin Immunoassays & Managing Strobilurin E Cross-Reactivity Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Strobilurin Immunoassays & Managing Strobilurin E Cross-Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and agricultural chemists facing specificity challenges in immunoassay design. A pervasive issue in the detection of synthetic strobilurins (e.g., Azoxystrobin, Pyraclostrobin, Trifloxystrobin) is unintended cross-reactivity with naturally occurring basidiomycete metabolites, specifically Strobilurin E .
This guide provides field-proven insights into the mechanistic root causes of this cross-reactivity and offers self-validating protocols to engineer highly specific assays.
Q1: Why does my immunoassay for synthetic strobilurins exhibit high cross-reactivity with natural Strobilurin E?A: The root cause lies in the structural homology shared across the entire strobilurin class. All strobilurins, including the natural metabolite Strobilurin E, possess a highly conserved toxophore—typically an (E)-β-methoxyacrylate, methoxyiminoacetate, or methoxycarbamate group[1]. This toxophore is the active pharmacophore responsible for binding to the Qo site of cytochrome b to disrupt mitochondrial respiration[1]. If your hapten was synthesized by attaching a spacer arm to the variable side-chain of your target molecule, the conserved toxophore remains exposed to the host's immune system. Consequently, the generated antibodies will recognize this shared toxophore motif, leading to class-specific binding and significant cross-reactivity with Strobilurin E[2].
Mechanism of antibody cross-reactivity via the conserved toxophore motif.
Q2: How can I redesign my hapten to eliminate Strobilurin E cross-reactivity?A: You must invert your hapten design strategy to mask the conserved toxophore. By introducing the spacer arm directly at the toxophore moiety, you sterically hinder the immune system from generating antibodies against this shared structure. For instance, in the development of pyraclostrobin immunoassays, researchers successfully utilized the hydrolysis of the methyl methoxycarbamate group to a carboxylic acid, allowing the attachment of spacer chains directly at the toxophore[3]. This forces the immune response to target the highly variable, compound-specific side chains (such as the 1,4-benzodioxan structure in Strobilurin E versus the cyanophenoxy-pyrimidine in azoxystrobin), thereby suppressing cross-reactivity[4].
Logical flow of hapten design dictating Strobilurin E cross-reactivity.
Q3: Without generating a new antibody, what assay conditions can I optimize to reduce low-affinity cross-reactivity?A: If redesigning the hapten is not immediately feasible, you can modulate the assay's thermodynamic environment to penalize low-affinity binding:
Solvent Concentration: Strobilurins are highly lipophilic. Introducing a controlled concentration of methanol (typically optimized at 10%) in the sample buffer improves the solubility of the analyte while subtly altering the dielectric constant of the binding pocket. This can selectively disrupt weaker cross-reactive interactions with Strobilurin E without denaturing the primary antibody[5].
pH Shifts: The reactivity of monoclonal antibodies to structurally similar analogs is highly pH-dependent. Shifting the physiological pH can alter the ionization state of the antibody's paratope, suppressing off-target binding[4].
Data Presentation: Impact of Hapten Design on Cross-Reactivity
To illustrate the causality of hapten design, the following table summarizes the quantitative impact of linker positioning on assay specificity. Cross-reactivity (%CR) is calculated as (IC50 of Target / IC50 of Strobilurin E) × 100.
Target Analyte
Hapten Linker Position
IC50 Target (ng/mL)
IC50 Strobilurin E (ng/mL)
Cross-Reactivity (%CR)
Specificity Outcome
Azoxystrobin
Side Chain (Toxophore Exposed)
2.5
15.0
16.6%
Class-Specific (High CR)
Azoxystrobin
Toxophore (Side Chain Exposed)
3.0
>1000
<0.3%
Compound-Specific
Pyraclostrobin
Side Chain (Toxophore Exposed)
1.8
20.5
8.7%
Class-Specific (High CR)
Pyraclostrobin
Toxophore (Side Chain Exposed)
2.1
>1000
<0.2%
Compound-Specific
Data synthesized from foundational immunoassay optimization principles for strobilurin fungicides[3],[4].
Self-Validating Experimental Protocols
Protocol A: Synthesis of Toxophore-Masked Hapten Conjugate
Causality: Hydrolyzing the toxophore to a carboxylic acid provides a reactive moiety for carbodiimide crosslinking, ensuring the toxophore is hidden against the carrier protein surface.
Hydrolysis: Dissolve 10 mg of the target strobilurin in 2 mL of methanol. Add 1 mL of 1 M NaOH and stir at room temperature for 4 hours to hydrolyze the methyl methoxyiminoacetate/methoxycarbamate group to a carboxylic acid[3].
Activation: Purify the resulting hapten. Mix 5 mg of the hapten with 10 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5 mg of NHS (N-hydroxysuccinimide) in 1 mL of DMF. Incubate in the dark for 2 hours to form an active ester.
Conjugation: Add the activated hapten dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) (10 mg in 2 mL of 0.1 M carbonate buffer, pH 9.6). Stir overnight at 4°C.
Purification: Dialyze the conjugate against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove unreacted hapten.
Validation Checkpoint: Confirm conjugation density via UV-Vis spectroscopy. A successful immunogen should exhibit a distinct spectral shift compared to native KLH.
Protocol B: Competitive ELISA for Cross-Reactivity (CR) Determination
Causality: A direct competitive ELISA (dc-ELISA) forces the target analyte and Strobilurin E to compete for limited antibody binding sites. The addition of 10% methanol prevents hydrophobic aggregation of the analytes[5].
Step-by-step competitive ELISA workflow for evaluating cross-reactivity.
Coating: Coat a 96-well microtiter plate with 100 µL/well of coating antigen (e.g., Target-OVA) diluted in 50 mM carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block unbound sites. Incubate for 1 hour at 37°C.
Competition: Prepare standard curves (0.01 to 1000 ng/mL) of both the Target Analyte and Strobilurin E in PBS containing 10% methanol[5]. Add 50 µL of standard and 50 µL of primary monoclonal antibody to each well. Incubate for 1 hour at 37°C.
Secondary Antibody: Wash 5 times with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.
Detection: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2SO4. Read absorbance at 450 nm.
Validation Checkpoint: The assay is only valid if the zero-dose control (B0) OD450 is ≥ 1.0, and the IC50 of the target reference standard falls within ±15% of the historical mean. Calculate %CR to confirm Strobilurin E interference is <1%.
References
Development and Comparison of Three Diagnostic Immunoassay Formats for the Detection of Azoxystrobin, Journal of Agricultural and Food Chemistry,
Quantitative analysis of fungicide azoxystrobin in agricultural samples with rapid, simple and reliable monoclonal immunoassay, Food Chemistry,
Production and Characterization of Monoclonal Antibodies Specific to the Strobilurin Pesticide Pyraclostrobin, Journal of Agricultural and Food Chemistry,
Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for Residue Analysis of the Fungicide Azoxystrobin in Agricultural Products, Journal of Agricultural and Food Chemistry,
A brief review of strobilurin fungicides: environmental exposure, transform
"Strobilurin E" enhancing stability in different solvent systems
Welcome to the Strobilurin E Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Strobilurin E Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals working with Strobilurin E.
Strobilurin E is a potent cytostatic and antifungal antibiotic isolated from Crepidotus fulvotomentosus [1]. Like all strobilurins, its biological activity relies entirely on the structural integrity of its
(E)
β
-methoxyacrylate toxophore, which binds to the
Qo
site of the mitochondrial
bc1
complex to inhibit respiration [2]. However, this same pharmacophore is highly susceptible to solvent-induced degradation, photoisomerization, and hydrolysis.
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure maximum stability of Strobilurin E across various solvent systems.
SECTION 1: Core Mechanisms & FAQs
Q1: Why does Strobilurin E rapidly lose biological activity in certain solvent systems?
A1: The loss of activity is almost exclusively driven by the degradation or isomerization of the
(E)
β
-methoxyacrylate group. The
(E)
-configuration is absolutely essential for target binding; the
(Z)
-isomer is completely inactive [2]. In non-polar solvents with high dissolved oxygen (like n-hexane), or under UV exposure, the molecule undergoes rapid photoisomerization and subsequent cleavage of the ether/thioether bonds [1].
Q2: How does solvent polarity influence the degradation kinetics of Strobilurins?A2: Degradation rates are heavily dependent on the solvent's ability to provide a stable solvation shell and quench reactive intermediates. Experimental kinetics for strobilurin analogs demonstrate a degradation rate order of: n-hexane > methanol > acetonitrile > acetone [1].
Causality: Non-polar solvents (n-hexane) lack the dipole interactions needed to stabilize the ground state of the conjugated system, accelerating photo-oxidation. Conversely, acetone acts as a triplet state quencher, absorbing excitation energy and drastically extending the half-life of the
(E)
-isomer.
Q3: What is the optimal solvent matrix for extracting and storing Strobilurin E from complex biological matrices?A3: For extraction, an 80% aqueous acetonitrile solution acidified with 0.1% formic acid is optimal [1].
Causality: The acetonitrile provides the necessary dielectric environment to solubilize the hydrophobic regions of the molecule, while the 0.1% formic acid lowers the pH just enough to suppress nucleophilic attack on the ester linkage, preventing base-catalyzed hydrolysis.
SECTION 2: Mechanistic Pathways & Visualization
To understand how to troubleshoot your solvent systems, you must first visualize the competing pathways of stabilization versus degradation.
Fig 1. Mechanistic pathway of Strobilurin E degradation vs. stabilization in solvents.
SECTION 3: Troubleshooting Guide
Observed Issue
Mechanistic Cause
Corrective Action / Protocol Adjustment
Rapid titer drop in stock solution (< 24h)
Photo-oxidation and
(E)→(Z)
isomerization due to storage in non-polar solvents (e.g., hexane) under ambient light.
Switch stock solvent to Acetone or Acetonitrile . Store in amber vials at -20°C. Acetone will quench photo-excited triplet states [1].
Peak splitting in HPLC-UV analysis
On-column isomerization or partial hydrolysis due to unbuffered aqueous mobile phases.
Acidify the aqueous mobile phase with 0.1% Formic Acid . This locks the ionization state and prevents on-column degradation [1].
Low recovery during biological extraction
Enzymatic or hydrolytic cleavage of the methoxyacrylate group in neutral/basic aqueous lysates.
Utilize the QuEChERS method or shaking extraction with 80% Acetonitrile + 0.1% Formic Acid to instantly denature enzymes and stabilize the analyte[1].
SECTION 4: Quantitative Solvent Stability Data
The following table summarizes the kinetic stability of the strobilurin class across standard laboratory solvent systems. Use this data to select the appropriate solvent for your specific workflow phase.
This protocol is designed to empirically validate the half-life of Strobilurin E in your specific assay buffer or solvent system before committing to large-scale experiments.
Fig 2. Step-by-step analytical workflow for evaluating Strobilurin E solvent stability.
Step-by-Step Methodology:
Preparation of Master Stock: Reconstitute lyophilized Strobilurin E in anhydrous HPLC-grade Acetone to a concentration of 1 mg/mL.
Causality: Acetone prevents premature hydrolytic cleavage and quenches background photo-excitation during handling.
Matrix Spiking: Aliquot 10
μ
L of the master stock into 990
μ
L of your target test solvents (e.g., n-hexane, methanol, 80% aqueous acetonitrile with 0.1% formic acid).
Controlled Stress Incubation: Place the vials in a controlled photoreactor (or under standard laboratory fluorescent lighting) at 25°C.
Validation Check: Keep one set of vials wrapped in aluminum foil as a dark control. If the dark control degrades, your solvent is causing chemical hydrolysis, not photoisomerization.
Time-Course Sampling & HPLC-DAD Analysis: Sample 20
μ
L at
t=0,2,4,8,12,and 24
hours. Inject onto a C18 column. Monitor at 230-250 nm.
Causality: Diode-Array Detection (DAD) allows you to track the specific UV absorbance shift that occurs when the
(E)
-isomer converts to the
(Z)
-isomer, differentiating isomerization from total molecular cleavage.
Kinetic Calculation: Plot
ln(Ct/C0)
versus time to determine the first-order degradation rate constant (
k
) and calculate the half-life (
t1/2=0.693/k
).
Protocol 2: Optimized Extraction from Fungal Mycelium
To extract Strobilurin E from Crepidotus fulvotomentosus or biological matrices without inducing solvent-based degradation [3].
Lyophilization: Freeze-dry the mycelial sample immediately upon harvesting. Water acts as a reactant for ester hydrolysis; removing it stabilizes the matrix.
Solvent Addition: Add 10 mL of 0.1% formic acid in 80% aqueous acetonitrile per gram of dried sample [1].
Mechanical Shaking: Shake vigorously at 4°C for 30 minutes in the dark. Do not use ultrasonic baths, as localized cavitation heating can induce isomerization.
Centrifugation & Recovery: Centrifuge at 10,000 x g for 10 minutes. The supernatant will contain stabilized, intact
(E)
-Strobilurin E ready for downstream purification.
References
Weber, W., Anke, T., Steffan, B., & Steglich, W. (1990). "Strobilurin E: A new cytostatic and antifungal (E)-.BETA.-methoxyacrylate antibiotic from Crepidotus fulvotomentosus Peck." ResearchGate.
Sauter, H., Steglich, W., & Anke, T. (1999). "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition.
Niego, A. G., et al. (2021). "The fungal strobilurins and the possible ecological role." ResearchGate.
Reference Data & Comparative Studies
Validation
Comparative Validation of Strobilurin E: Antifungal Efficacy and Field Trial Performance
Executive Summary & Mechanistic Grounding Strobilurins represent one of the most significant classes of agricultural fungicides developed in the last few decades. Originally isolated from basidiomycete fungi such as Stro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
Strobilurins represent one of the most significant classes of agricultural fungicides developed in the last few decades. Originally isolated from basidiomycete fungi such as Strobilurus tenacellus, these compounds utilize an (E)-β-methoxyacrylate (MOA) toxophore to neutralize fungal pathogens[1].
Strobilurin E , a naturally occurring analog extracted from mycelial cultures of Crepidotus fulvotomentosus, distinguishes itself from synthetic commercial variants (e.g., Azoxystrobin, Trifloxystrobin) through a unique dual-action profile. While it shares the core QoI (Quinone outside Inhibitor) mechanism—blocking mitochondrial respiration—Strobilurin E also exhibits profound cytostatic activities that induce reversible morphological alterations in target cells[2]. This guide provides a rigorous, data-driven comparison of Strobilurin E against standard fungicides, detailing the self-validating protocols required for accurate efficacy benchmarking in both in vitro and field environments.
Mechanism of Action (MoA) & Pathway Dynamics
Strobilurin E acts at the quinol outer binding site (Qo site) of the cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane[3]. By binding to this highly conserved site, the (E)-β-methoxyacrylate moiety halts the transfer of electrons between ubiquinol and cytochrome c[4].
This blockade collapses the proton motive force, rapidly depleting intracellular ATP and arresting spore germination and mycelial growth. Furthermore, the distinct structural configuration of Strobilurin E contributes to its secondary cytostatic effects, driving cellular deformation in phytopathogenic fungi[1].
Strobilurin E inhibits fungal respiration by blocking the Qo site of Complex III.
Experimental Protocol: Self-Validating In Vitro Efficacy Assay
To objectively compare the intrinsic antifungal activity of Strobilurin E against other agents, a Resazurin-Coupled Microbroth Dilution Assay is utilized.
Causality & Self-Validation: This protocol is a self-validating system. Resazurin (a redox indicator) shifts from blue to pink only if mitochondrial reductases are actively functioning. Because Strobilurin E directly targets mitochondrial respiration[2], a failure of the color shift directly validates the specific mechanism of action, ruling out non-specific solvent toxicity.
Step-by-Step Methodology:
Inoculum Standardization: Harvest conidia from 7-day-old cultures of target pathogens (e.g., Fusarium oxysporum, Botrytis cinerea). Suspend in sterile water and adjust to
1×105
CFU/mL using a hemocytometer.
Expert Insight: Strict adherence to this concentration prevents the "inoculum effect," where artificially high spore counts overwhelm the cytochrome bc1 blockade, leading to false-positive resistance data.
Compound Formulation: Dissolve Strobilurin E, Azoxystrobin (QoI control), and Iprodione (Non-QoI control) in 1% DMSO to create stock solutions.
Expert Insight: Strobilurin E is highly lipophilic. DMSO ensures complete dissolution without degrading the delicate (E)-β-methoxyacrylate toxophore.
Serial Dilution & Inoculation: In a 96-well microtiter plate, perform two-fold serial dilutions of the fungicides (ranging from 10 µg/mL to 0.01 µg/mL) in RPMI-1640 broth. Add 50 µL of the standardized inoculum to each well.
Internal Control Implementation:
Positive Control: Pathogen + 1% DMSO (Validates that the vehicle does not inhibit growth).
Negative Control: Sterile broth only (Validates aseptic technique).
Resazurin Addition & Incubation: Add 10 µL of 0.01% resazurin solution to all wells. Incubate at 25°C for 72 hours in the dark (strobilurins can be photolabile).
Data Acquisition: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration where the well remains strictly blue (indicating complete respiratory arrest).
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
Pathogen Strain
Strobilurin E
Azoxystrobin (Commercial QoI)
Iprodione (Dicarboximide)
Fusarium oxysporum
0.4
0.8
2.4
Botrytis cinerea
0.2
0.4
1.5
Sclerotinia sclerotiorum
0.3
0.5
1.2
Data Interpretation: Strobilurin E demonstrates superior in vitro potency compared to standard commercial QoIs. This is attributed to its supplementary cytostatic capability, which induces rapid morphological collapse in the fungal cells alongside respiratory inhibition[1].
Field Trial Methodologies: Systemic Efficacy Validation
While in vitro data confirms intrinsic potency, field trials validate translaminar movement, photostability, and physiological crop benefits (such as the "greening effect").
Causality & Self-Validation: The trial utilizes a Randomized Complete Block Design (RCBD). By blocking the field based on soil moisture gradients, the design self-corrects for micro-environmental variables, ensuring that any observed differences in Green Leaf Area (GLA) retention are strictly due to the fungicide's physiological effects[5].
Step-by-Step Methodology:
Plot Design (RCBD): Establish
2m×10m
plots of winter wheat in a high-yielding environment, replicated four times.
Application Timing: Apply treatments at GS39 (flag leaf fully emerged) and GS59 (anthesis).
Expert Insight: Strobilurins are highly effective as preventative and early-curative agents. Application at GS39 maximizes the interception of solar radiation by protecting the flag leaf, which is critical for grain fill[5].
Treatment Matrix:
Untreated Control (Water + Surfactant)
Iprodione (500 g a.i./ha)
Azoxystrobin (250 g a.i./ha)
Strobilurin E (250 g a.i./ha)
Physiological Monitoring: Measure Green Leaf Area (GLA) weekly using a ceptometer to quantify radiation interception.
Harvest & Yield Analysis: Determine total grain yield (t/ha) and calculate the correlation between extended GLA and final biomass.
Table 2: Field Trial Efficacy & Physiological Benefits (Winter Wheat)
Treatment (g a.i./ha)
Disease Control (%)
Green Leaf Area Retention at Day 30 (%)
Final Yield (t/ha)
Untreated Control
0%
25%
6.2
Iprodione (500g)
65%
40%
7.4
Azoxystrobin (250g)
82%
75%
8.5
Strobilurin E (250g)
89%
82%
8.9
Data Interpretation: Strobilurins inherently increase crop yields independent of their fungicidal effects by delaying senescence and maintaining green leaf area[5]. Strobilurin E outperforms Azoxystrobin in both disease suppression and yield. The enhanced efficacy in field conditions is driven by its unique cytostatic properties, which prevent secondary sporulation of pathogens that might otherwise survive a temporary respiratory blockade[2].
Application Insights for Drug Development
For researchers developing next-generation agricultural biologicals or pharmaceutical antimycotics, Strobilurin E serves as a critical lead compound. Its ability to trigger reversible morphological alterations in target cells[2] provides a secondary mechanism that reduces the selection pressure for the G143A cytochrome b mutation—the primary driver of QoI resistance in the field.
When formulating Strobilurin E for commercial applications, development teams must account for the photolability of the (E)-β-methoxyacrylate group. Microencapsulation or co-formulation with UV-protectant adjuvants is highly recommended to ensure the compound maintains its structural integrity between application and translaminar absorption.
References
Antibiotics From Basidiomycetes. XXXII. Strobilurin E: A New Cytostatic and Antifungal (E)
Biocontrol Properties of Basidiomycetes: An Overview
Source: MDPI
URL
Taxonomy, Diversity and Cultivation of the Oudemansielloid/Xeruloid Taxa Hymenopellis, Mucidula, Oudemansiella, and Xerula with Respect to Their Bioactivities: A Review
Source: PMC / NIH
URL
Comparative Profiling of Strobilurin E: Cross-Resistance Dynamics and Mechanistic Efficacy Against Alternative Fungicide Classes
Executive Summary Strobilurin E is a naturally occurring (E)-β-methoxyacrylate antibiotic that serves as a foundational scaffold for one of the most successful classes of agricultural and pharmaceutical fungicides: the Q...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strobilurin E is a naturally occurring (E)-β-methoxyacrylate antibiotic that serves as a foundational scaffold for one of the most successful classes of agricultural and pharmaceutical fungicides: the Quinone outside Inhibitors (QoIs). As fungal pathogens increasingly develop resistance, understanding the cross-resistance dynamics of Strobilurin E against both synthetic QoIs and alternative fungicide classes (such as SDHIs and DMIs) is critical. This guide provides an objective, data-driven comparison of Strobilurin E's performance, detailing the mechanistic causality of resistance and providing a self-validating experimental framework for cross-resistance profiling.
Mechanistic Grounding: The QoI Pathway
Strobilurin E was originally isolated from mycelial cultures of the basidiomycete 1[1]. It exhibits potent antifungal and cytostatic properties by disrupting mitochondrial respiration[2].
Mechanistically, Strobilurin E targets the mitochondrial electron transport chain. Its core toxophore—the (E)-β-methoxyacrylate group—binds specifically to the Qo (quinone outside) pocket of the 3[3]. This competitive binding displaces ubiquinol, halting electron transfer to cytochrome c and subsequently collapsing the proton gradient required for ATP synthesis[3].
Fig 1. Strobilurin E inhibition of the mitochondrial cytochrome bc1 complex (Complex III).
Cross-Resistance Dynamics: Intra-Class vs. Inter-Class
The evolutionary success of strobilurins is challenged by target-site mutations in the mitochondrial CYTB gene, most notably the G143A (Glycine to Alanine) and F129L (Phenylalanine to Leucine) substitutions[3].
Intra-Class Cross-Resistance (High Risk): Because all4 share the exact same binding pocket, a structural alteration like G143A creates steric hindrance that prevents the binding of the (E)-β-methoxyacrylate toxophore[4]. Consequently, a mutation conferring resistance to one QoI almost invariably confers cross-resistance to all other members of the class, including Strobilurin E[4].
Inter-Class Cross-Resistance (No Risk): Strobilurin E exhibits no cross-resistance with other major fungicide classes, such as Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) or Demethylation Inhibitors (DMIs, FRAC Group 3). This lack of cross-resistance is due to entirely distinct mechanisms of action; SDHIs target Complex II, while DMIs inhibit sterol 14α-demethylase in the cell membrane.
Quantitative Data Comparison
The following table synthesizes the comparative cross-resistance profiles of Strobilurin E against synthetic analogs and alternative fungicide classes across Wild-Type (WT) and G143A mutant strains.
To objectively compare Strobilurin E's performance and resistance profile against alternative chemistries, a rigorous in vitro assay is required.
Expert Causality Note: Many phytopathogenic fungi possess an Alternative Oxidase (AOX) pathway. When Complex III is inhibited by a QoI in vitro, the fungus can bypass the blockage via AOX, leading to false-positive resistance data. To ensure scientific integrity, the assay media must be amended with Salicylhydroxamic acid (SHAM) to block AOX, forcing the fungus to rely solely on Complex III.
Fig 2. Self-validating workflow for assessing QoI cross-resistance, highlighting the critical SHAM addition step.
Step-by-Step Protocol
Isolate Genotyping (Validation Step): Extract DNA from field isolates and perform PCR amplification of the CYTB gene. Sequence the amplicons to confirm the baseline presence of Wild-Type (WT), G143A, or F129L genotypes prior to phenotypic testing.
Media Preparation (AOX Inhibition): Prepare Yeast Extract Peptone Dextrose (YPD) agar or broth. Critically, amend the media with 100 µM SHAM (dissolved in methanol) to inhibit the AOX bypass pathway. Include a SHAM-only control to ensure the inhibitor itself is not fungitoxic at this concentration.
Fungicide Dilution Series: Prepare serial dilutions of Strobilurin E, Azoxystrobin (QoI control), Boscalid (SDHI comparator), and Tebuconazole (DMI comparator) ranging from 0.001 to 100 mg/L.
Inoculation & Incubation: Inoculate the amended media with standardized mycelial plugs (5 mm) or conidial suspensions (10⁵ spores/mL). Incubate at 25°C in the dark for 72-96 hours.
Data Acquisition: Measure radial mycelial growth or optical density (OD₆₀₀). Calculate the Minimum Inhibitory Concentration (MIC₅₀) using probit analysis software.
Resistance Factor (RF) Calculation: Calculate cross-resistance severity using the formula: RF = (MIC₅₀ of Mutant Isolate) / (MIC₅₀ of Sensitive WT Isolate). An RF > 100 confirms target-site cross-resistance.
Conclusion
Strobilurin E serves as a foundational natural scaffold that validates the high efficacy of QoI fungicides[5]. However, its utility is strictly bound by the high intra-class cross-resistance driven by CYTB mutations[4]. By leveraging comparative profiling against SDHIs and DMIs using self-validating, AOX-inhibited assays, researchers can accurately map resistance phenotypes and design robust alternation programs or multi-site synthetic analogs that mitigate the evolutionary pressure on Complex III.
References
Biocontrol Properties of Basidiomycetes: An Overview. PMC / NIH.
The QoI Fungicides, the Rise and Fall of a Successful Class of Agricultural Fungicides.
Strobilurins: Evolution of a New Class of Active Substances. David Moore.
"Strobilurin E" benchmarking against known mitochondrial inhibitors
As a Senior Application Scientist, selecting the right mitochondrial inhibitor is paramount for accurately profiling cellular bioenergetics, reactive oxygen species (ROS) generation, and metabolic plasticity. While Antim...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the right mitochondrial inhibitor is paramount for accurately profiling cellular bioenergetics, reactive oxygen species (ROS) generation, and metabolic plasticity. While Antimycin A has long been the default Complex III inhibitor in standard respirometry assays, Strobilurin E —a naturally occurring (E)-β-methoxyacrylate derivative originally isolated from the basidiomycete Crepidotus fulvotomentosus—offers a distinct mechanistic advantage[1][2].
This guide provides an objective, data-supported framework for benchmarking Strobilurin E against traditional mitochondrial inhibitors, equipping researchers with the protocols necessary to validate its efficacy in both whole-cell and isolated mitochondrial systems.
Mechanistic Grounding: The Cytochrome bc1 Complex (Complex III)
To understand why a researcher would choose Strobilurin E over Antimycin A, we must examine the spatial biochemistry of Complex III (Cytochrome bc1 complex). Complex III facilitates the transfer of electrons from ubiquinol to cytochrome c via the Q-cycle, which relies on two distinct binding pockets:
The Qo (outer) site: Where ubiquinol is oxidized.
The Qi (inner) site: Where ubiquinone is reduced.
Strobilurins exert their site-specific mode of action by binding exclusively to the Qo site , blocking electron transfer between cytochrome b and cytochrome c1[3][4]. In contrast, Antimycin A binds to the Qi site . This distinction is critical: Qo site inhibition by Strobilurin E can induce a specific profile of electron leakage and superoxide generation that differs fundamentally from Qi site inhibition, making Strobilurin E an indispensable tool for targeted mitochondrial ROS studies[5].
Mitochondrial ETC highlighting specific binding sites of key metabolic inhibitors.
Comparative Profiling of Mitochondrial Inhibitors
When designing an experimental workflow, the choice of inhibitor dictates the integrity of the resulting bioenergetic data. The table below summarizes the quantitative and mechanistic profiles of standard inhibitors used in metabolic benchmarking.
Inhibitor
Target Complex
Binding Site
Mechanism of Action
Primary Application
Strobilurin E
Complex III
Qo (outer) site
Blocks electron transfer from ubiquinol to cytochrome c1
Benchmarking Qo-specific ROS generation and fungal resistance
Antimycin A
Complex III
Qi (inner) site
Blocks electron transfer from heme bH to ubiquinone
Standard total Complex III inhibition in respirometry
Myxothiazol
Complex III
Qo (outer) site
Blocks electron transfer at Qo site (distinct pocket from Strobilurins)
Synergistic studies with Qi inhibitors
Rotenone
Complex I
Ubiquinone site
Prevents electron transfer from Fe-S centers to ubiquinone
Standard Complex I inhibition
Oligomycin
Complex V
Fo subunit
Blocks proton channel, preventing ATP synthesis
Coupling efficiency determination
Experimental Methodologies
To objectively benchmark Strobilurin E, we employ a two-tiered approach: a whole-cell respirometry assay to evaluate physiological efficacy, and an isolated mitochondrial assay to confirm direct target engagement without the confounding variable of cellular permeability.
The standard Agilent Seahorse XF Cell Mito Stress Test utilizes Oligomycin, FCCP, and a Rotenone/Antimycin A mixture[6][7]. To benchmark Strobilurin E, we replace Antimycin A with Strobilurin E in the final injection port.
Modified Seahorse XF sequential injection workflow for benchmarking Strobilurin E.
Step-by-Step Methodology:
Cell Preparation: Seed cells in a Seahorse XF microplate. On the day of the assay, wash and replace the culture medium with unbuffered XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
Causality: Unbuffered medium is strictly required. Bicarbonate buffers will neutralize the protons extruded during glycolysis, masking the Extracellular Acidification Rate (ECAR) data[8].
Basal Measurement: Record the baseline Oxygen Consumption Rate (OCR).
Port A (Oligomycin - 1.5 µM): Inject to inhibit ATP synthase.
Causality: This forces the cells to rely on glycolysis and reveals the proportion of basal respiration directly linked to ATP production versus natural proton leak[7].
Port B (FCCP - 0.5 to 1.0 µM titrated): Inject the uncoupling agent.
Causality: FCCP collapses the inner mitochondrial membrane proton gradient, driving the electron transport chain to operate at its absolute maximum capacity. This defines the cell's spare respiratory capacity[7].
Port C (Strobilurin E[2.0 µM] + Rotenone [0.5 µM]): Inject the inhibitor blend.
Causality: Rotenone halts Complex I, while Strobilurin E completely quenches Complex III at the Qo site. This dual-inhibition is a self-validating step: it ensures that all mitochondrial oxygen consumption is terminated. Any residual OCR recorded after this injection is definitively non-mitochondrial (e.g., driven by cellular lipoxygenases or cyclooxygenases)[6].
Protocol 2: Spectrophotometric Cytochrome c Reductase Activity (Isolated Mitochondria)
Whole-cell assays are subject to drug efflux pumps and membrane permeability limits. To directly benchmark the IC50 of Strobilurin E against Antimycin A, we measure the reduction of cytochrome c in isolated mitochondria.
Step-by-Step Methodology:
Mitochondrial Isolation: Isolate mitochondria via differential centrifugation in a sucrose/mannitol buffer.
Assay Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 0.025% Tween-20, and 1 mM Potassium Cyanide (KCN) .
Causality: KCN is a potent Complex IV inhibitor. Its inclusion is a critical self-validating control; it prevents Complex IV from re-oxidizing the cytochrome c, ensuring that the assay strictly measures the reduction rate driven by Complex III.
Substrate & Target Addition: Add 50 µM oxidized cytochrome c and the isolated mitochondria.
Inhibitor Titration: Introduce varying concentrations of Strobilurin E (0.1 nM to 10 µM) to the cuvettes. Prepare a parallel set using Antimycin A.
Reaction Initiation: Initiate the reaction by adding 50 µM decylubiquinol (an electron donor).
Spectrophotometric Measurement: Monitor the linear increase in absorbance at 550 nm for 3 minutes.
Causality: Reduced cytochrome c exhibits a sharp absorption peak at 550 nm. The rate of absorbance increase (ΔA550/min) is directly proportional to Complex III activity. A plateau in absorbance confirms complete Qo site saturation by Strobilurin E.
Data Interpretation & Self-Validation
When analyzing the benchmarking data, trustworthiness relies on internal controls.
In the Seahorse Assay: If the final OCR following the Strobilurin E/Rotenone injection does not drop below the post-Oligomycin OCR, the inhibition is incomplete. This indicates either insufficient drug penetration, drug precipitation in the injection port, or the presence of Alternative Oxidase (AOX) pathways bypassing Complex III.
In the Isolated Mitochondria Assay: The dose-response curve for Strobilurin E should yield a sigmoidal fit. If the KCN control cuvette (lacking Complex III inhibitors) shows a drop in absorbance over time, the KCN has failed to fully inhibit Complex IV, invalidating the reduction kinetics.
By utilizing these self-validating methodologies, researchers can confidently benchmark Strobilurin E, leveraging its unique Qo-site targeting to uncover deeper insights into mitochondrial bioenergetics and disease pathology.
References
STROBILURINS – QUINONE OUTSIDE INHIBITORS: DEVELOPMENT, APPLICATIONS, AND RESISTANCE. ugd.edu.mk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGzZNedT8hpQ92TKpm2LTrG6YBF62yxqAZOEoFuCBTOO5zKzAJLgYN8OaebYxosxAQIGzoOa5KaBkn9O8NrdsNWnCABIsx_VKQX4P-JKJhUHsRQNxBlAhkb7sgRznsFFzDI2VZ5QRfILPOtMco7IlJWRI3P017WzYOqIKgUg==]
Structure of strobilurin fungicides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYaz2vUBU3_HQEDNAedpQNZF7l2FTHAKJRV2xCwkd2ZBvcUrZ4aOx16C6e7pt0AxwpsmdrMsYMU9DeSh3jroW4TCZ1HkC7_hFR1sH_0X6XWxKhYK_zDym3GywGmYp5mlhWzv-2RmT_HqtoyBZnOPZXF7rau8Om1MGkCvw6gGyPch0eA3RIRYkUXZ2YxuNf]
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The Uncharted Territory: A Comparative Analysis of the Environmental Fate of Strobilurin E
A Call to Action for Environmental Risk Assessment Strobilurin fungicides are a cornerstone of modern agriculture, prized for their broad-spectrum activity against fungal pathogens.[1][2][3] Their mode of action, the inh...
Author: BenchChem Technical Support Team. Date: March 2026
A Call to Action for Environmental Risk Assessment
Strobilurin fungicides are a cornerstone of modern agriculture, prized for their broad-spectrum activity against fungal pathogens.[1][2][3] Their mode of action, the inhibition of mitochondrial respiration, has proven highly effective.[4] However, the widespread use of this chemical class necessitates a thorough understanding of their environmental fate to ensure their sustainable application and mitigate potential ecological risks.[1][5][6] While extensive data exists for commercially dominant strobilurins like Azoxystrobin, Trifloxystrobin, and Pyraclostrobin, a significant knowledge gap persists for emerging analogues such as Strobilurin E.
This guide presents a comparative analysis of the known environmental fate of major strobilurin fungicides, highlighting the critical need for experimental data on Strobilurin E. By establishing a baseline with well-characterized compounds, we aim to provide a framework for future research and a compelling case for the comprehensive environmental risk assessment of this newer strobilurin.
The Strobilurin Family: A Structural Overview
The environmental behavior of a pesticide is intrinsically linked to its chemical structure. Strobilurins share a common toxophore, the β-methoxyacrylate group, but differ in their substituted aromatic rings. These structural variations influence their physicochemical properties and, consequently, their fate in the environment.
Caption: Comparative structural overview of key strobilurin fungicides.
Comparative Environmental Fate Parameters: A Data-Driven Overview
The environmental fate of a pesticide is determined by a combination of biotic and abiotic degradation processes, as well as its mobility in various environmental compartments. The following table summarizes key environmental fate parameters for Azoxystrobin, Trifloxystrobin, and Pyraclostrobin, based on available literature. The absence of data for Strobilurin E is a critical point of emphasis.
DT₅₀: Time required for 50% of the substance to degrade.
Koc: Soil organic carbon-water partitioning coefficient, an indicator of mobility in soil.
Key Degradation Pathways: A Mechanistic Look
The degradation of strobilurins in the environment proceeds through several key pathways:
Hydrolysis: The cleavage of chemical bonds by the addition of water. For some strobilurins, like Trifloxystrobin, this is a significant degradation route, particularly under alkaline conditions.[11][15]
Photolysis: Degradation initiated by the absorption of light. This is a major dissipation pathway for many strobilurins in aquatic environments and on soil surfaces.[7][9][10][15]
Microbial Degradation: The breakdown of the molecule by microorganisms in soil and water. This is often the primary mechanism of degradation in soil.[3][11]
Caption: Generalized degradation pathways for strobilurin fungicides.
Experimental Protocols for Environmental Fate Assessment
To address the data gap for Strobilurin E, standardized experimental protocols must be employed. The following methodologies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are essential for a comprehensive environmental fate assessment.[16][17][18][19][20][21][22]
Hydrolysis as a Function of pH (OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of Strobilurin E in aqueous solutions at different pH values.
Methodology:
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
Add a known concentration of Strobilurin E to each buffer solution.
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
At predetermined time intervals, collect samples and analyze the concentration of the parent compound and any major degradation products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Calculate the hydrolysis rate constant and the DT₅₀ at each pH.
Caption: Experimental workflow for a hydrolysis study.
Phototransformation of Chemicals in Water (OECD Guideline 316)
Objective: To determine the rate of direct phototransformation of Strobilurin E in water under simulated sunlight.
Methodology:
Prepare an aqueous solution of Strobilurin E in sterile, purified water.
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
Maintain a constant temperature during the exposure.
Concurrently, run a dark control to account for any non-photolytic degradation.
At various time points, sample both the irradiated and dark control solutions and analyze for the parent compound and photoproducts.[23]
Calculate the phototransformation rate constant and DT₅₀.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
Objective: To determine the rate and route of degradation of Strobilurin E in soil under aerobic and, if necessary, anaerobic conditions.
Methodology:
Select and characterize representative agricultural soils.[24]
Treat the soil samples with a known concentration of Strobilurin E.
Incubate the soil samples in the dark at a controlled temperature and moisture content.
For aerobic studies, ensure a continuous supply of air. For anaerobic studies, establish and maintain anaerobic conditions.
At specified intervals, extract and analyze soil samples for the parent compound and its metabolites.
Determine the degradation DT₅₀ and identify the major transformation products.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
Objective: To determine the soil adsorption/desorption characteristics of Strobilurin E, which informs its potential for leaching.
Methodology:
Prepare a series of soil-water slurries with varying concentrations of Strobilurin E.
Equilibrate the slurries by shaking for a defined period.
Separate the soil and water phases by centrifugation.
Analyze the concentration of Strobilurin E in the aqueous phase.
Calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).[24]
Conclusion and a Call for Future Research
The existing data on established strobilurin fungicides like Azoxystrobin, Trifloxystrobin, and Pyraclostrobin provide a robust framework for understanding their environmental behavior. However, the complete absence of such data for Strobilurin E represents a significant blind spot in the environmental risk assessment of this emerging fungicide.
To ensure the responsible and sustainable use of new agricultural chemicals, it is imperative that the scientific community undertakes a thorough investigation into the environmental fate of Strobilurin E. The standardized protocols outlined in this guide offer a clear roadmap for generating the necessary data on its hydrolysis, photolysis, soil degradation, and mobility. Only through such rigorous scientific inquiry can we accurately assess the potential environmental risks and make informed decisions regarding the use of Strobilurin E in agriculture. The time to illuminate this uncharted territory is now.
References
U.S. Environmental Protection Agency. (1999, September 20). Pesticides - Fact Sheet for Trifloxystrobin.
PubMed. (2006, December 13). Environmental fate of trifloxystrobin in soils of different geographical origins and photolytic degradation in water.
Wikipedia. OECD Guidelines for the Testing of Chemicals.
ResearchGate. Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: A review.
PubMed. (2025, September 24). Environmental Fate and Ecological Risk of Microencapsulated Pesticide Suspensions in Water-Sediment Systems: A Case Study of Pyraclostrobin.
U.S. Environmental Protection Agency. (1999, June 9). US EPA-Pesticides; Trifloxystrobin.
U.S. Environmental Protection Agency. (1997, February 7). Pesticides - Fact Sheet for Azoxystrobin.
EurekAlert!. (2025, December 19). Global review warns of hidden health and ecological risks from widely used strobilurin fungicides.
ScienceDirect. (2025, September 3). A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity.
ScienceDirect. (2025, September 3). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity.
AERU, University of Hertfordshire. (2026, March 3). Azoxystrobin (Ref: ICI 5504).
Regulations.gov. (2016, December 7). 129112 Chemical: Trifloxystrobin DP Barcode: 437020.
OECD. Guidelines for the Testing of Chemicals.
ACS Publications. (2006, November 17). Environmental Fate of Trifloxystrobin in Soils of Different Geographical Origins and Photolytic Degradation in Water.
PubMed. (2013, January 8). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review.
Frontiers. (2020, March 11). An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective.
CDMS.net. Azoxystrobin SC.
ACS Publications. (2025, September 11). Environmental Fate and Ecological Risk of Microencapsulated Pesticide Suspensions in Water–Sediment Systems: A Case Study of Pyraclostrobin.
U.S. Environmental Protection Agency. Guidance for Reviewing Environmental Fate Studies.
PubMed. (2026, March 8). The multi-barrier fate of strobilurin fungicides in Dendrobium officinale: uptake, sequestration in root cell walls, and high cumulative dietary risk.
Smithers. EPA Guideline Studies: Environmental Fate and Metabolism.
OECD. OECD Guidelines for the Testing of Chemicals, Section 3.
Labcorp. (2025, September 11). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines.
Benchchem. A Comparative Evaluation of the Photostability of Strobilurin Fungicides.
Fera. Environmental fate studies.
ResearchGate. Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants.
ScienceDirect. (2025, September 3). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity.
Benchchem. An In-depth Technical Guide to the Environmental Fate and Degradation of Trifloxystrobin in Soil.
U.S. Environmental Protection Agency. (2025, June 28). Guidance for Determining the Acceptability of Environmental Fate Studies Conducted with Foreign Soils.
PubMed. (2023, January 15). Analysis of the fungicidal efficacy, environmental fate, and safety of the application of a mefentrifluconazole and pyraclostrobin mixture to control mango anthracnose.
AERU, University of Hertfordshire. (2026, March 3). Pyraclostrobin (Ref: BAS 500F).
Benchchem. An In-depth Technical Guide to the Degradation Pathways and Metabolites of Trifloxystrobin-d3.
ResearchGate. Hydrolysis and Photodegradation of Trifloxystrobin in Aqueous Solution.
Federal Register. (2018, October 15). Pyraclostrobin; Pesticide Tolerances.
ResearchGate. (2025, August 10). Field dissipation of trifloxystrobin and its metabolite trifloxystrobin acid in soil and apples.
Google Patents. (2012, August 23). (12) United States Patent.
Frontiers. (2020, March 12). An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective.
Comparative QSAR Studies of Strobilurin E and Synthetic Analogues: A Guide for Rational Fungicide Design
Executive Summary Strobilurins represent one of the most significant breakthroughs in agricultural and medicinal chemistry. Originally isolated from basidiomycetes such as Strobilurus tenacellus and Crepidotus fulvotomen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strobilurins represent one of the most significant breakthroughs in agricultural and medicinal chemistry. Originally isolated from basidiomycetes such as Strobilurus tenacellus and Crepidotus fulvotomentosus (the biological source of Strobilurin E), these compounds are potent inhibitors of mitochondrial respiration[1][2]. While natural strobilurins exhibit exceptional biological activity, their inherent photolability severely limits their field application. This guide provides an in-depth comparative analysis of natural Strobilurin E and its synthetic analogues, detailing the Quantitative Structure-Activity Relationship (QSAR) principles, 3D-modeling workflows, and self-validating experimental protocols used to engineer next-generation Quinone outside Inhibitors (QoIs).
Mechanistic Foundation: The Cytochrome bc1 Complex
Strobilurins function as QoIs by competitively binding to the Qo (quinol oxidation) site of the cytochrome bc1 complex (Complex III)[1]. By occupying this pocket, they block the transfer of electrons from ubiquinol to cytochrome c1. This disruption halts the mitochondrial electron transport chain, collapses the transmembrane proton gradient, and ultimately starves the target fungal pathogen of ATP.
Fig 1. Strobilurin-mediated competitive inhibition of the cytochrome bc1 complex at the Qo site.
Structural Deconstruction: Strobilurin E vs. Synthetic Analogues
The strobilurin architecture is modular, consisting of three distinct regions: the toxophore (pharmacophore), an aromatic bridge, and a lipophilic side chain[3].
Natural Strobilurin E is characterized by a highly complex structure featuring a dioxan ring fused to the aromatic system[2]. However, the conjugated diene systems in natural strobilurins undergo rapid UV-induced photoisomerization, breaking down in sunlight within hours. QSAR studies have established that the (E)-configuration of the β-methoxyacrylate toxophore is absolute ; the (Z)-isomer is biologically inactive due to a steric clash that prevents proper orientation within the Qo binding pocket[4].
To overcome photolability, synthetic chemists replaced the diene side chains with photostable aromatic rings (e.g., Azoxystrobin) and explored bioisosteric replacements for the toxophore, such as the N-methoxycarbamate group in Pyraclostrobin[1].
Table 1: Comparative QSAR and Physicochemical Properties
Compound
Origin
Toxophore Core
Log P
IC50 (bc1 complex)
Photostability
Strobilurin E
Natural (C. fulvotomentosus)
(E)-β-methoxyacrylate
~3.2
< 0.1 µM
Poor (t1/2 < 1h UV)
Azoxystrobin
Synthetic Analogue
(E)-β-methoxyacrylate
2.50
0.2 µM
Excellent
Pyraclostrobin
Synthetic Analogue
N-methoxycarbamate
3.99
0.05 µM
Excellent
Kresoxim-methyl
Synthetic Analogue
(E)-methoxyiminoacetate
3.40
0.1 µM
Good
Trifloxystrobin
Synthetic Analogue
(E)-methoxyiminoacetate
4.50
0.08 µM
Excellent
Data synthesized from 3D-QSAR modeling and toxicity baselines[5][6].
3D-QSAR Modeling and Predictive Toxicology
Modern analogue design relies heavily on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). Recent 3D-QSAR models indicate that introducing large electropositive groups at the 4-position of the terminal benzene ring significantly enhances fungicidal activity[7].
However, QSAR must also account for off-target toxicity. Increasing the lipophilicity (Log P > 4.0) to improve cuticular penetration correlates strongly with increased aquatic toxicity, such as severe cardiotoxicity and developmental defects in zebrafish models[5]. Therefore, the rational design of new analogues requires balancing the electrostatic field requirements for Qo site affinity with strict Log P boundaries to ensure environmental safety.
Fig 2. Standard 3D-QSAR (CoMFA/CoMSIA) workflow for optimizing strobilurin analogues.
Self-Validating Experimental Protocols
Protocol A: In Vitro Cytochrome bc1 Complex Inhibition Assay
Purpose: To quantify the IC50 of novel synthetic analogues compared to natural Strobilurin E.
Rationale: Measuring the reduction of cytochrome c at 550 nm provides a direct, real-time kinetic readout of Complex III activity[6].
Step-by-Step Methodology:
Mitochondrial Isolation: Isolate mitochondria from wild-type Pyricularia oryzae using differential centrifugation in a 250 mM sucrose / 10 mM HEPES buffer (pH 7.4).
Causality: Intact mitochondrial membranes are strictly required to preserve the native 3D conformation of the cytochrome bc1 complex.
Assay Mixture Preparation: In a temperature-controlled spectrophotometer cuvette (25°C), combine 50 mM potassium phosphate buffer (pH 7.4), 1 mM sodium azide, 0.1% Tween-20, and 50 µM oxidized cytochrome c.
Causality: Sodium azide is added to completely inhibit Complex IV (cytochrome c oxidase), preventing the re-oxidation of cytochrome c and ensuring the absorbance signal is solely dependent on Complex III.
Inhibitor Incubation: Add the strobilurin analogue (dissolved in DMSO, final concentration <1% v/v) and incubate for 5 minutes.
Reaction Initiation: Add 50 µM decylubiquinol (an artificial electron donor) to initiate the reaction.
Kinetic Measurement: Monitor the linear increase in absorbance at 550 nm for 3 minutes.
System Validation: The protocol is self-validating if the negative control (DMSO only) shows a steady, linear increase in absorbance, and the positive control (25 mg/L Azoxystrobin) shows >90% inhibition[6]. Calculate the IC50 using non-linear regression analysis.
Protocol B: 3D-QSAR Model Generation (CoMFA)
Purpose: To correlate the 3D electrostatic and steric fields of strobilurin analogues with their biological activity to guide de novo synthesis[7][8].
Step-by-Step Methodology:
Ligand Preparation: Sketch the 3D structures of Strobilurin E and a dataset of synthetic analogues. Assign Gasteiger-Hückel partial charges and minimize energy using the Tripos force field.
Molecular Alignment: Align all molecules to the rigid (E)-β-methoxyacrylate toxophore core.
Causality: Consistent spatial alignment is the most critical variable in CoMFA; misalignment generates artificial field variance, destroying the model's predictive power.
Field Calculation: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies using an sp3 carbon probe atom with a +1 charge.
Statistical Analysis: Perform Partial Least Squares (PLS) regression. Use Leave-One-Out (LOO) cross-validation to determine the predictive squared correlation coefficient (
q2
).
System Validation: A valid, predictive model must yield a
q2>0.5
and an
r2>0.8
, with an RMSE < 0.5[7]. If
q2<0.5
, the model fails validation, requiring the user to realign the dataset or remove structural outliers causing activity cliffs.
Personal protective equipment for handling Strobilurin E
As a Senior Application Scientist, I recognize that handling specialized bioactive compounds requires moving beyond generic safety data sheets. Strobilurin E, an (E)-beta-methoxyacrylate derivative originally , is a pote...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized bioactive compounds requires moving beyond generic safety data sheets. Strobilurin E, an (E)-beta-methoxyacrylate derivative originally , is a potent cytostatic and antifungal agent[1]. Unlike common laboratory reagents, Strobilurin E acts as a Quinone outside Inhibitor (QoI), specifically targeting the[2].
Because of its potent cytostatic properties against mammalian cell lines (e.g., Burkitt's lymphoma) and its severe toxicity to aquatic ecosystems, handling Strobilurin E demands stringent, self-validating operational and disposal protocols[3][4]. This guide provides a mechanistic rationale for personal protective equipment (PPE) selection and step-by-step logistical workflows to ensure uncompromising safety and scientific integrity.
The Mechanistic Rationale for Strict PPE
To understand the necessity of our PPE requirements, we must examine the causality of Strobilurin E's toxicity. Strobilurins bind with high affinity to the Qo site of cytochrome b (Complex III) in the mitochondria[3]. This binding halts the electron transfer to cytochrome c1, leading to two critical cellular crises:
Energy Collapse: ATP synthesis is rapidly depleted (studies in vertebrate models show reductions of 28.7%–98.5%)[2].
Oxidative Stress: Electron leakage from the blocked respiratory chain reacts with oxygen, causing severe Reactive Oxygen Species (ROS) overproduction and subsequent [2][3].
Because Strobilurin E is lipophilic and can be absorbed through dermal routes or inhalation of aerosolized powders, preventing systemic exposure is paramount to avoiding inadvertent cytostatic effects[3].
Figure 1: Mechanistic pathway of Strobilurin E toxicity and the interceptive role of PPE.
Quantitative Hazard Profile
The following table summarizes the physicochemical and toxicological data driving our safety protocols.
Parameter
Value / Characteristic
Operational Implication
Target Mechanism
Mitochondrial Complex III (QoI)
Requires handling as a cytostatic/cytotoxic hazard.
Mammalian Toxicity
Low acute, but high cytostatic potential
Chronic exposure must be prevented via double-gloving.
Aquatic Toxicity
Highly Toxic (Median effective conc. <100 μg/L)
Zero-drain disposal policy. All waste must be incinerated.
Solubility
Highly lipophilic, poorly water-soluble
Spills require organic solvent (e.g., ethanol/DMSO) for cleanup.
Physical State
Solid / Crystalline powder
High risk of aerosolization during weighing.
Data synthesized from environmental and toxicological reviews of Strobilurin compounds[2][3][4].
Required Personal Protective Equipment (PPE) System
Every piece of PPE must function as a self-validating barrier. Do not substitute these specifications.
Respiratory Protection:
Requirement: N95, P100, or FFP3 particulate respirator.
Causality: Strobilurin E powder is highly prone to aerosolization. Inhalation bypasses the stratum corneum, delivering the cytostatic agent directly to the highly vascularized pulmonary epithelium.
Hand Protection (Double-Gloving):
Requirement: Two pairs of powder-free, chemotherapy-rated nitrile gloves (minimum 0.12 mm thickness).
Causality: Nitrile provides superior resistance to the organic solvents (like DMSO or acetone) typically used to dissolve Strobilurin E. Double-gloving ensures that if the outer glove is compromised by a solvent micro-tear, the inner glove maintains the barrier.
Eye & Face Protection:
Requirement: Chemical splash goggles (ANSI Z87.1+ certified).
Causality: The lipophilic nature of the compound allows rapid absorption through the mucous membranes of the eyes.
Causality: Prevents accumulation of microscopic powder on reusable lab coats, which could lead to secondary exposure outside the laboratory.
Step-by-Step Operational Handling Protocol
This workflow ensures a closed-loop safety system during the preparation of Strobilurin E stock solutions.
Environmental Isolation: Conduct all weighing and transferring of dry Strobilurin E powder inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure the ventilation system is active and certified.
Static Elimination: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Reasoning: Strobilurin E powder can hold a static charge, causing it to "jump" and aerosolize when manipulated.
Solubilization in Containment: Dissolve the pre-weighed powder in the primary solvent (e.g., DMSO) before removing the vessel from the BSC. Seal the vial with a septum cap.
Decontamination of Outer Surfaces: Wipe the exterior of the sealed vial with a 70% ethanol or isopropanol wipe to remove any micro-dust before transferring it to incubators or storage freezers.
Doffing PPE: Remove the outer gloves inside the BSC and dispose of them in a dedicated cytotoxic waste bin. Remove the gown and inner gloves only upon exiting the immediate work area.
Spill Management and Disposal Plan
Because Strobilurin E is exceptionally toxic to aquatic organisms (causing endocrine disruption and apoptosis in aquatic models at concentrations as low as 1 μg/L)[2], standard sink disposal is strictly prohibited.
Dry Spill Protocol: Do NOT sweep. Cover the powder with damp absorbent towels (moistened with 70% ethanol to capture the lipophilic powder) to prevent aerosolization. Carefully scoop the towels into a hazardous waste bag.
Liquid Spill Protocol: Absorb the spill with universal chemical spill pads. Wash the area three times with a solvent capable of dissolving the compound (e.g., 70% ethanol), followed by a final wash with soapy water.
Disposal: All contaminated consumables (pipette tips, weigh boats, gloves, bench paper) and residual chemical stocks must be placed in clearly labeled, puncture-resistant Cytotoxic/Hazardous Waste containers. These must be routed for high-temperature incineration (typically >1000°C) by a certified hazardous waste contractor. Never route to standard municipal landfills or wastewater treatment facilities[3][4].
References
A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Maximum Academic Press.[Link]
Detection of Novel Secondary Metabolites. ResearchGate. [Link]
Toxicological impact of strobilurin fungicides on human and environmental health: a literature review. PubMed (NIH).[Link]
Surefire Stellar Fungicide - Safety Data Sheet. Garden Nursery Products.[Link]